Dihydrorhodamine 6G
Description
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Properties
IUPAC Name |
ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYUNAFKYHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Dihydrorhodamine 6G: Chemical Properties, Structure, and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrorhodamine 6G (DHR 6G) is a versatile and widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS). As the non-fluorescent, reduced form of the highly fluorescent dye Rhodamine 6G, DHR 6G offers a robust method for investigating oxidative stress and its implications in a multitude of cellular processes and signaling pathways. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. It further details experimental protocols for its application in fluorescence microscopy and flow cytometry and explores its use in elucidating the role of ROS in cellular signaling.
Chemical Properties and Structure
This compound is a cell-permeable compound that, upon entering the cell, is oxidized by reactive oxygen species, primarily superoxide and peroxynitrite, to its fluorescent counterpart, Rhodamine 6G. This conversion from a non-fluorescent to a highly fluorescent molecule forms the basis of its utility as a ROS indicator.
Chemical Structure
The chemical structure of this compound is presented below. Its oxidation to Rhodamine 6G involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the molecule's fluorescence.
This compound (DHR 6G) IUPAC Name: 9-(2-ethoxycarbonylphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-2,3,6,7-tetrahydropyranoxanthene Molecular Formula: C₂₈H₃₂N₂O₃[1]
Rhodamine 6G IUPAC Name: 9-(2-ethoxycarbonylphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthen-3-ylidene]azanium chloride Molecular Formula: C₂₈H₃₁N₂O₃⁺
Quantitative Chemical Data
A summary of the key chemical properties of this compound and its oxidized form, Rhodamine 6G, is provided in the table below for easy reference and comparison.
| Property | This compound (DHR 6G) | Rhodamine 6G |
| CAS Number | 217176-83-5[1] | 989-38-8 |
| Molecular Formula | C₂₈H₃₂N₂O₃[1] | C₂₈H₃₁ClN₂O₃ |
| Molecular Weight | 444.57 g/mol [1] | 479.02 g/mol |
| Appearance | White to off-white solid | Reddish-purple crystalline solid |
| Solubility | Soluble in DMSO and DMF | Soluble in water, ethanol, and methanol |
| Excitation Wavelength | Non-fluorescent | ~525 - 528 nm |
| Emission Wavelength | Non-fluorescent | ~548 - 551 nm |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in detecting intracellular ROS.
General Workflow for ROS Detection
The fundamental principle behind using DHR 6G to measure ROS involves the loading of cells with the non-fluorescent probe, followed by the detection of the fluorescent product, Rhodamine 6G, which is generated upon oxidation by ROS.
References
Dihydrorhodamine 6G vs. Rhodamine 6G: A Technical Guide to their Fluorescence Properties
An in-depth analysis for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive comparison of Dihydrorhodamine 6G (DHR 6G) and Rhodamine 6G (R6G), focusing on their distinct fluorescence characteristics. The core of their relationship lies in the conversion of the non-fluorescent DHR 6G into the highly fluorescent R6G upon oxidation, a mechanism widely exploited for the detection of reactive oxygen species (ROS).
Core Principles: From Non-Fluorescent to Highly Fluorescent
This compound is a reduced, non-fluorescent derivative of Rhodamine 6G. Its chemical structure lacks the conjugated system necessary for strong fluorescence. However, in the presence of reactive oxygen species and other oxidizing agents, DHR 6G undergoes a one-electron oxidation to form the brightly fluorescent Rhodamine 6G. This transformation is the basis for its use as a highly sensitive probe for oxidative stress in cellular and biochemical assays.
The key distinction, therefore, is not a comparison of two fluorescent compounds, but rather an examination of a fluorogenic probe (DHR 6G) and its fluorescent product (R6G).
Quantitative Fluorescence Properties of Rhodamine 6G
The fluorescence properties of Rhodamine 6G are well-characterized and serve as a benchmark in fluorescence spectroscopy. The following table summarizes its key quantitative parameters.
| Parameter | Value | Solvent |
| Excitation Maximum (λex) | ~525 - 530 nm | Ethanol/Methanol |
| Emission Maximum (λem) | ~548 - 552 nm | Ethanol/Methanol |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Methanol[1] |
| Fluorescence Quantum Yield (Φ) | 0.95 | Ethanol[2][3][4][5] |
| Molecular Weight | 479.01 g/mol | N/A |
Signaling Pathway: Oxidation of this compound
The conversion of this compound to Rhodamine 6G is a straightforward oxidation reaction. This process is central to its application as a fluorescent probe. The diagram below illustrates this signaling pathway.
Experimental Protocols
The following provides a generalized methodology for utilizing this compound to measure oxidative stress, leading to the fluorescence of Rhodamine 6G.
Preparation of this compound Stock Solution:
-
Materials: this compound, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Due to its susceptibility to air oxidation, prepare DHR 6G stock solutions fresh.
-
Dissolve DHR 6G in high-quality, anhydrous DMSO to a desired concentration (e.g., 1-10 mM).
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Store the stock solution protected from light and air (e.g., by flushing with argon or nitrogen) and use it promptly.
-
Cellular Loading with this compound:
-
Materials: DHR 6G stock solution, cell culture medium or buffer (e.g., PBS), cultured cells.
-
Procedure:
-
Dilute the DHR 6G stock solution to the final working concentration (typically in the low micromolar range) in the appropriate cell culture medium or buffer.
-
Remove the cell culture medium from the cells and wash with buffer.
-
Incubate the cells with the DHR 6G working solution for a specific period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.
-
After incubation, wash the cells with buffer to remove any excess extracellular probe.
-
Induction of Oxidative Stress (Experimental Condition):
-
Materials: Cells loaded with DHR 6G, the agent of interest to induce ROS production.
-
Procedure:
-
Expose the DHR 6G-loaded cells to the experimental conditions or stimuli expected to generate ROS.
-
Include appropriate controls, such as untreated cells and cells treated with a known ROS scavenger.
-
Measurement of Rhodamine 6G Fluorescence:
-
Instrumentation: Fluorescence microscope, plate reader, or flow cytometer.
-
Procedure:
-
Excite the sample at a wavelength close to the excitation maximum of Rhodamine 6G (e.g., 488 nm or 514 nm laser line).
-
Measure the fluorescence emission at a wavelength range corresponding to the emission maximum of Rhodamine 6G (e.g., 550-600 nm).
-
Quantify the fluorescence intensity in the experimental samples and compare it to the control groups. An increase in fluorescence intensity is indicative of the oxidation of DHR 6G to Rhodamine 6G, and thus, an increase in intracellular ROS.
-
Experimental Workflow
The logical flow of an experiment using this compound to detect reactive oxygen species is depicted in the following diagram.
Conclusion
This compound and Rhodamine 6G represent a powerful fluorogenic probe system. The "off-on" fluorescence switching mechanism upon oxidation makes DHR 6G an invaluable tool for researchers investigating oxidative stress in various biological systems. Understanding the distinct properties of the non-fluorescent precursor and the highly fluorescent product is crucial for the proper design and interpretation of experiments in cell biology, pharmacology, and drug development.
References
- 1. Extinction Coefficient [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 2. omlc.org [omlc.org]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine 6G *CAS 989-38-8* | AAT Bioquest [aatbio.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Dihydrorhodamine 6G in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of dihydrorhodamine 6G (DHR 6G) in dimethyl sulfoxide (DMSO). DHR 6G is a valuable fluorescent probe for detecting reactive oxygen species (ROS), and understanding its properties in its primary solvent is critical for reliable and reproducible experimental outcomes. This document outlines quantitative solubility data, stability considerations, and detailed experimental protocols to ensure the effective use of DHR 6G in research and development.
Core Concepts: this compound and its Application
This compound is the reduced, non-fluorescent form of the highly fluorescent dye Rhodamine 6G. Its utility lies in its ability to be readily oxidized by ROS into its fluorescent counterpart. This reaction forms the basis of assays to quantify oxidative stress in cellular and biochemical systems. The choice of solvent for DHR 6G is crucial, with DMSO being a common, yet complex, option due to its high dissolving power and its potential to influence the probe's stability.
Solubility of this compound in DMSO
This compound exhibits substantial solubility in DMSO, particularly with the application of heat and sonication. It is important to note that the hygroscopic nature of DMSO can affect solubility; therefore, the use of fresh, anhydrous DMSO is highly recommended.
Table 1: Quantitative Solubility of this compound in DMSO
| Parameter | Value | Conditions |
| Maximum Solubility | 50 mg/mL | Requires ultrasonication and warming to 60°C. |
| Molar Concentration | 112.47 mM | Calculated based on a molecular weight of 444.55 g/mol . |
Stability of this compound in DMSO
The primary stability concern for DHR 6G in DMSO is its susceptibility to oxidation. Dihydrorhodamines, in general, are prone to autoxidation, a process that can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen and certain impurities in the solvent. While DMSO is a versatile solvent, it is not inert and can participate in oxidative reactions, a factor to consider when preparing and storing DHR 6G solutions. For a similar compound, dihydrorhodamine 123, some suppliers explicitly advise against using DMSO for preparing stock solutions due to the risk of oxidation.
Table 2: Recommended Storage Conditions and Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquoting is crucial to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Shorter-term storage. Protect from light. Aliquoting is recommended. |
| Room Temperature | Not Recommended | Prone to rapid oxidation. Solutions should be used immediately after preparation. |
Experimental Protocols
Adherence to meticulous experimental protocols is paramount to minimize the premature oxidation of DHR 6G and ensure the integrity of experimental results.
Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of DHR 6G in DMSO.
Materials:
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This compound (powder)
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Anhydrous, high-purity DMSO
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Sterile, amber microcentrifuge tubes or vials
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Vortex mixer
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Water bath sonicator
Procedure:
-
Equilibrate the DHR 6G powder to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of DHR 6G in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the tube briefly to initially mix the powder and solvent.
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If necessary for complete dissolution, sonicate the solution in a water bath and warm it to no more than 60°C.
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Once fully dissolved, protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Assessment of this compound Solution Stability
A straightforward method to assess the stability of a DHR 6G solution in DMSO is to monitor the increase in fluorescence over time, which corresponds to its oxidation to Rhodamine 6G.
Materials:
-
DHR 6G in DMSO stock solution
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
96-well black microplate
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Fluorescence microplate reader
Procedure:
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Prepare a working solution of DHR 6G by diluting the DMSO stock solution in the desired buffer.
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Immediately measure the baseline fluorescence of the working solution using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., ~500 nm excitation and ~530 nm emission).
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Incubate the working solution under the desired test conditions (e.g., room temperature, exposed to light).
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At regular intervals, measure the fluorescence intensity.
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An increase in fluorescence intensity over time indicates the oxidation of DHR 6G.
Visualizing Key Processes
The following diagrams illustrate the core chemical transformation and a recommended workflow for handling DHR 6G.
Caption: Chemical conversion of DHR 6G.
Caption: DHR 6G handling workflow.
Conclusion and Recommendations
The high solubility of this compound in DMSO makes it a convenient solvent for preparing concentrated stock solutions. However, the inherent instability of DHR 6G and its propensity for oxidation necessitate careful handling and storage procedures. To ensure the reliability of experimental data, it is imperative to:
-
Use fresh, anhydrous DMSO.
-
Prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.
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Store stock solutions at -80°C for long-term stability and always protect them from light.
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Prepare working solutions immediately before use and minimize their exposure to ambient light and temperature.
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Incorporate appropriate controls in all experiments to account for any background fluorescence resulting from the autoxidation of DHR 6G.
By following these guidelines, researchers can harness the capabilities of DHR 6G as a sensitive probe for reactive oxygen species while minimizing artifacts and ensuring the generation of accurate and reproducible data.
The Oxidation of Dihydrorhodamine 6G by Superoxide Anion: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrorhodamine 6G (DHR 6G) is a valuable analytical tool in the study of cellular oxidative stress. This non-fluorescent molecule readily permeates cell membranes and, upon oxidation by reactive oxygen species (ROS), is converted into the highly fluorescent compound Rhodamine 6G. This transformation provides a sensitive method for the detection of various ROS, including the superoxide anion (O₂⁻). This technical guide provides an in-depth exploration of the core principles governing the oxidation of DHR 6G by superoxide. It details the reaction mechanism, presents key quantitative data, outlines comprehensive experimental protocols, and discusses the critical considerations and limitations of this assay. This document is intended to serve as a vital resource for researchers employing DHR 6G to investigate the intricate roles of superoxide in biological systems and drug development.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules derived from oxygen, playing a dual role in cellular physiology. At low to moderate concentrations, they function as essential signaling molecules in various cellular processes. However, their overproduction can lead to oxidative stress, a deleterious condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The superoxide anion, a primary ROS, is generated in various cellular compartments, most notably by the mitochondrial electron transport chain and by NADPH oxidases.
Accurate and reliable detection of superoxide is paramount to understanding its physiological and pathological roles. This compound (DHR 6G) has emerged as a widely used fluorescent probe for this purpose. Its ability to be oxidized to the fluorescent Rhodamine 6G provides a means to quantify ROS production. This guide offers a comprehensive overview of the DHR 6G assay for superoxide detection, with a focus on providing researchers with the technical details necessary for its successful implementation and interpretation.
Reaction Mechanism and Specificity
The fundamental principle of the DHR 6G assay lies in the oxidation of the non-fluorescent DHR 6G to the fluorescent Rhodamine 6G. While superoxide is capable of inducing this oxidation, it is crucial to understand that the reaction is not entirely specific. Other ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), can also oxidize DHR 6G, particularly in the presence of cellular catalysts like peroxidases and iron.[1][2]
The reaction with superoxide is believed to proceed through a one-electron oxidation mechanism, forming a DHR 6G radical intermediate. This radical can then be further oxidized to Rhodamine 6G.
Reaction:
This compound (non-fluorescent) + O₂⁻ → Rhodamine 6G (fluorescent)
It is imperative for researchers to acknowledge this lack of specificity and to incorporate appropriate controls in their experimental design to ensure that the observed fluorescence is indeed attributable to superoxide.
Quantitative Data
Accurate quantification of superoxide production using DHR 6G relies on understanding the spectral properties of both the probe and its fluorescent product, as well as the reaction kinetics.
Spectral Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | N/A (non-fluorescent) | N/A | Not reported | N/A |
| Rhodamine 6G | ~525-530[3][4] | ~548-552[3] | ~116,000 at 529.8 nm in ethanol | ~0.95 in ethanol |
Reaction Kinetics
The precise reaction rate constant for the direct oxidation of this compound by superoxide anion is not well-documented in the literature. The overall fluorescence signal in a cellular environment is a composite of reactions with multiple ROS and is influenced by various cellular factors. Therefore, for quantitative analysis, it is essential to create a standard curve using a known concentration of Rhodamine 6G to relate fluorescence intensity to the amount of product formed.
Experimental Protocols
The following protocols provide a general framework for the use of DHR 6G in both cell-free and cell-based assays for the detection of superoxide. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a 1-10 mM stock solution of DHR 6G in oxygen-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
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Avoid repeated freeze-thaw cycles.
-
-
Rhodamine 6G Standard Solution:
-
Prepare a stock solution of Rhodamine 6G in ethanol or DMSO.
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From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve.
-
-
Assay Buffer:
-
A common choice is a phosphate-buffered saline (PBS) or a buffer appropriate for the biological system under investigation.
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In Vitro (Cell-Free) Superoxide Detection Assay
This protocol is designed to measure superoxide generated by enzymatic systems, such as xanthine/xanthine oxidase.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase
-
Superoxide Dismutase (SOD) as a negative control
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing DHR 6G (final concentration 5-10 µM) and xanthine (final concentration 50-100 µM).
-
To a subset of wells, add SOD (final concentration 50-100 U/mL) to confirm the specificity of the signal to superoxide.
-
Initiate the reaction by adding xanthine oxidase (final concentration will need to be optimized).
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., Ex: 525 nm, Em: 550 nm).
-
Record fluorescence readings at regular intervals for a desired period (e.g., 30-60 minutes).
-
Generate a standard curve using known concentrations of Rhodamine 6G to convert fluorescence units to molar concentrations.
Intracellular Superoxide Detection in Cultured Cells
This protocol outlines the steps for measuring superoxide production within cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Assay Buffer (e.g., PBS or Hanks' Balanced Salt Solution)
-
Treatment compounds (e.g., stimulants or inhibitors of superoxide production)
-
Superoxide Dismutase (SOD) mimetic (e.g., MnTMPyP) or PEG-SOD for control experiments
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide, or culture dish) and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with warm assay buffer.
-
Load the cells with DHR 6G by incubating them in assay buffer containing 5-10 µM DHR 6G for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm assay buffer to remove excess probe.
-
Add fresh assay buffer or culture medium containing the desired treatment compounds. For control experiments, pre-incubate a set of cells with an SOD mimetic.
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Incubate the cells for the desired treatment period.
-
Measure the fluorescence intensity using one of the following methods:
-
Fluorescence Microscopy: Capture images using appropriate filter sets for Rhodamine 6G.
-
Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze the fluorescence on a per-cell basis.
-
Microplate Reader: Read the fluorescence intensity directly from the wells.
-
-
Quantify the changes in fluorescence relative to control or untreated cells.
Mandatory Visualizations
Signaling Pathway of Superoxide Production and DHR 6G Detection
Caption: Superoxide production and its detection using DHR 6G.
Experimental Workflow for Intracellular Superoxide Detection
Caption: Workflow for measuring intracellular superoxide with DHR 6G.
Critical Considerations and Limitations
When using DHR 6G for superoxide detection, several factors must be carefully considered to ensure the validity and accuracy of the results.
-
Specificity: As previously mentioned, DHR 6G is not specific for superoxide. It is crucial to use controls, such as superoxide dismutase (SOD) or SOD mimetics, to confirm that the observed fluorescence is indeed due to superoxide.
-
Autoxidation: DHR 6G can be susceptible to autoxidation, particularly when exposed to light and air. It is important to prepare fresh solutions and protect them from light.
-
Cellular Localization: While DHR 6G is cell-permeant, its oxidized product, Rhodamine 6G, tends to accumulate in mitochondria due to its cationic nature. This can be an advantage for studying mitochondrial ROS but may not reflect superoxide production in other cellular compartments.
-
Photostability: Rhodamine 6G is a relatively photostable fluorophore, but prolonged exposure to high-intensity light can lead to photobleaching.
-
Calibration: For quantitative measurements, it is essential to generate a standard curve with known concentrations of Rhodamine 6G.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Autoxidation of DHR 6G. | Prepare fresh DHR 6G solutions. Protect from light. Use deoxygenated solvents for stock solutions. |
| Contamination of reagents or buffers. | Use high-purity reagents and sterile, filtered buffers. | |
| Low or No Signal | Insufficient superoxide production. | Ensure that the stimulus for superoxide production is effective. Optimize treatment conditions. |
| Inefficient loading of DHR 6G. | Optimize DHR 6G concentration and incubation time. | |
| Quenching of fluorescence. | Check for the presence of quenching agents in the sample or medium. | |
| Inconsistent Results | Variability in cell number or health. | Ensure consistent cell seeding density and viability. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps. | |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade reagent if necessary. |
Conclusion
The oxidation of this compound provides a sensitive and widely accessible method for the detection of superoxide anion and other reactive oxygen species in biological systems. While the assay is straightforward to perform, a thorough understanding of its underlying chemistry, its limitations, and the necessity of appropriate controls is paramount for obtaining reliable and interpretable data. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can effectively utilize the DHR 6G assay to advance our understanding of the complex roles of superoxide in health and disease.
References
A Technical Guide to the Photophysical Properties and Applications of Dihydrorhodamine 6G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of dihydrorhodamine 6G (DHR 6G), focusing on its application as a fluorescent probe. As DHR 6G is non-fluorescent, this guide details the quantum yield and molar extinction coefficient of its oxidized, fluorescent form, rhodamine 6G (R6G). Detailed experimental protocols for the characterization of these properties and the signaling pathway for the detection of reactive oxygen species (ROS) are also presented.
Introduction to this compound
This compound is a reduced, non-fluorescent derivative of the highly fluorescent dye rhodamine 6G. Its utility as a probe lies in its ability to readily cross cell membranes. Once inside the cell, DHR 6G is oxidized by reactive oxygen species (ROS), such as superoxide, to form rhodamine 6G.[1] This oxidation event leads to a dramatic increase in fluorescence, allowing for the sensitive detection of intracellular ROS. The fluorescent product, rhodamine 6G, tends to accumulate in the mitochondria.[1]
Photophysical Properties of Rhodamine 6G (Oxidized DHR 6G)
The key photophysical parameters of rhodamine 6G, the fluorescent product of this compound oxidation, are summarized below. These values are critical for quantitative fluorescence-based assays.
Table 1: Quantitative Data for Rhodamine 6G
| Parameter | Value | Solvent | Notes |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Ethanol | At absorption maximum (~530 nm). |
| 83,000 cm⁻¹M⁻¹ | Water | At absorption maximum (~524 nm). | |
| Fluorescence Quantum Yield (Φf) | 0.95 | Ethanol | Considered a standard for quantum yield measurements. |
| 0.92 | Water | ||
| >0.90 | Various Organic Solvents | Generally high in most organic solvents.[2][3] | |
| Absorption Maximum (λabs) | ~530 nm | Ethanol | |
| ~528 nm | Water | ||
| 529-539 nm | Various Organic Solvents | Position is dependent on the refractive index of the solvent.[2] | |
| Emission Maximum (λem) | ~555 nm | Ethanol | |
| ~552 nm | Water | ||
| 568-579 nm | Various Organic Solvents | Dependent on solvent polarity. |
Experimental Protocols
The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of rhodamine 6G in the desired spectroscopic grade solvent (e.g., ethanol) with a precisely known concentration.
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorption spectrum for each dilution in a quartz cuvette with a known path length (typically 1 cm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot the absorbance at λmax against the concentration for each dilution.
-
Perform a linear regression on the data points.
-
The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
-
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is a commonly used standard.
Methodology:
-
Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample.
-
Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner-filter effects.
-
Measurement of Absorbance: Record the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measurement of Fluorescence Emission:
-
Use a spectrofluorometer.
-
Record the fluorescence emission spectra of the sample and the standard, using the same excitation wavelength and instrument settings for both.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.
-
Visualization of Signaling Pathways and Workflows
The following diagram illustrates the mechanism by which this compound acts as a probe for reactive oxygen species within a cell.
Caption: DHR 6G cellular uptake and oxidation by ROS to fluorescent R6G.
This diagram outlines the sequential steps involved in the experimental determination of the molar extinction coefficient and fluorescence quantum yield.
Caption: Workflow for determining molar extinction and quantum yield.
References
An In-depth Technical Guide to the Reaction of Dihydrorhodamine 6G with Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical interaction between the fluorescent probe Dihydrorhodamine 6G (DHR 6G) and hydroxyl radicals (•OH), a key reactive oxygen species (ROS). Understanding this reaction is crucial for the accurate detection and quantification of oxidative stress in various biological and chemical systems.
Introduction to this compound as a Hydroxyl Radical Probe
This compound (DHR 6G) is a non-fluorescent derivative of the highly fluorescent dye Rhodamine 6G. Its utility as a probe lies in its ability to be oxidized by various reactive oxygen species (ROS), including the highly reactive hydroxyl radical, into its fluorescent counterpart. This conversion from a non-fluorescent to a fluorescent molecule forms the basis of a sensitive assay for detecting and quantifying ROS-induced oxidative stress. Upon oxidation, the resulting Rhodamine 6G can be readily measured using fluorescence spectroscopy, providing a direct indication of the presence and relative abundance of the oxidizing species.
The Core Reaction: Oxidation of this compound
The fundamental principle of the DHR 6G assay is the irreversible two-electron oxidation of the non-fluorescent DHR 6G to the brightly fluorescent Rhodamine 6G. The hydroxyl radical, being a potent oxidizing agent, readily facilitates this transformation. The reaction proceeds via a one-electron oxidation to form a transient radical intermediate, which is then further oxidized to the final fluorescent product.
Dihydrorhodamine 6G: An In-Depth Technical Guide to Mitochondrial Localization and ROS Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrorhodamine 6G (DHR 6G) is a cell-permeant fluorogenic probe with significant applications in the detection of intracellular reactive oxygen species (ROS), particularly within the mitochondria. As the reduced and non-fluorescent counterpart of the highly fluorescent dye Rhodamine 6G, DHR 6G offers a robust tool for investigating mitochondrial oxidative stress, a key factor in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the core principles of DHR 6G's mitochondrial localization, its mechanism of action, and detailed protocols for its application in cellular analysis.
Mechanism of Action and Mitochondrial Localization
This compound readily diffuses across the plasma membrane and enters the cell. In its reduced state, it is colorless and non-fluorescent. Upon entering the cell, DHR 6G can be oxidized by various reactive oxygen species, including superoxide and hydrogen peroxide, a reaction often catalyzed by cellular peroxidases or cytochromes. This oxidation converts DHR 6G into the fluorescent cation, Rhodamine 6G.
The localization of the resulting Rhodamine 6G within the mitochondria is primarily driven by the mitochondrial membrane potential (ΔΨm). The negatively charged interior of healthy, respiring mitochondria attracts and sequesters the positively charged Rhodamine 6G. This accumulation allows for the specific visualization of mitochondrial ROS production. It is important to note that at higher concentrations, Rhodamine 6G may also stain the endoplasmic reticulum.
Data Presentation
Spectral Properties of Rhodamine 6G (Oxidized DHR 6G)
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~525 - 530 nm | Aqueous Buffer (pH 7.4) |
| Emission Maximum (λem) | ~548 - 552 nm | Aqueous Buffer (pH 7.4) |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φf) | ~0.95 | Ethanol |
Note: Spectral properties can be influenced by the local environment. The values in aqueous buffer are most relevant for live-cell imaging.
Cytotoxicity and Working Concentrations
| Parameter | Value/Range | Cell Line/Application |
| DHR 6G Working Concentration | 1 - 20 µM | Live-cell imaging and flow cytometry |
| Rhodamine 6G IC50 | Varies (e.g., ~1 µM for some cancer cell lines) | Cytotoxicity assessment |
Note: The optimal, non-toxic working concentration of DHR 6G should be determined empirically for each cell type and experimental setup to minimize artifacts.
Experimental Protocols
Protocol 1: Detection of Mitochondrial ROS in Cultured Cells using this compound
Materials:
-
This compound (DHR 6G)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells in appropriate medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer with appropriate filters (e.g., FITC/GFP channel)
-
Positive and negative controls (e.g., menadione to induce ROS, N-acetylcysteine as an antioxidant)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the DHR 6G stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM).
-
-
Cell Preparation and Staining:
-
Seed cells on a suitable imaging dish or in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells once with warm PBS or serum-free medium.
-
Add the DHR 6G working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: After incubation, wash the cells twice with warm PBS or medium. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 6G (Excitation: ~525 nm, Emission: ~550 nm).
-
Flow Cytometry: After incubation, wash the cells as described above. Detach the cells (if adherent) and resuspend them in PBS. Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC or PE).
-
Controls:
-
Unstained Cells: To determine background autofluorescence.
-
Positive Control: Treat cells with a known ROS inducer (e.g., 100 µM menadione for 1 hour) prior to DHR 6G staining.
-
Negative Control: Pre-treat cells with an antioxidant (e.g., 5 mM N-acetylcysteine for 1 hour) before adding the ROS inducer and DHR 6G.
Protocol 2: Co-localization of this compound with a Mitochondrial Marker (e.g., MitoTracker™ Green)
Materials:
-
This compound (DHR 6G)
-
MitoTracker™ Green FM
-
DMSO
-
Cultured cells
-
Appropriate culture medium and buffers
-
Confocal microscope with multiple laser lines and detectors
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHR 6G and MitoTracker™ Green in DMSO according to the manufacturers' instructions.
-
-
Cell Staining:
-
Culture cells on imaging-quality glass-bottom dishes.
-
Wash the cells with warm serum-free medium.
-
Incubate the cells with MitoTracker™ Green (typically 100-200 nM) for 30-45 minutes at 37°C.
-
Wash the cells twice with warm serum-free medium.
-
Add the DHR 6G working solution (1-10 µM) and incubate for a further 20-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS or medium.
-
Image the cells immediately using a confocal microscope.
-
Acquire images in separate channels for MitoTracker™ Green (Excitation: ~490 nm, Emission: ~516 nm) and Rhodamine 6G (Excitation: ~525 nm, Emission: ~550 nm).
-
Merge the images to visualize the co-localization of the two signals, which will appear as a yellow or overlapping signal in the merged image.
-
Visualizations
Methodological & Application
Application Notes and Protocols for Mitochondrial ROS Measurement Using Dihydrorhodamine 6G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Dihydrorhodamine 6G (DHR6G), a reliable fluorescent probe for the detection of mitochondrial reactive oxygen species (ROS). DHR6G is the reduced, non-fluorescent form of Rhodamine 6G. Upon entering the cell, DHR6G is oxidized by ROS, primarily within the mitochondria, into the highly fluorescent Rhodamine 6G, which then accumulates in the mitochondrial membrane. This change in fluorescence can be quantitatively measured to assess the levels of mitochondrial ROS.
Principle of this compound Assay
This compound is a cell-permeant compound that is non-fluorescent. Once inside the cell, it can be oxidized by various reactive oxygen species, including superoxide, to its fluorescent counterpart, Rhodamine 6G.[1][2][3] The cationic nature of Rhodamine 6G leads to its accumulation in the mitochondria, driven by the mitochondrial membrane potential. The resulting fluorescence intensity is directly proportional to the rate of ROS production within the mitochondria.
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound and the resulting fluorescent product, Rhodamine 6G.
| Parameter | Value | Reference |
| DHR6G Excitation Wavelength (post-oxidation) | 528 nm | [1] |
| DHR6G Emission Wavelength (post-oxidation) | 551 nm | [1] |
| Rhodamine 6G Excitation Wavelength | ~525-530 nm | |
| Rhodamine 6G Emission Wavelength | ~550-555 nm | |
| Recommended DHR6G Stock Solution Concentration | 1-10 mM in DMSO | |
| Recommended DHR6G Working Solution Concentration | 1-20 µM | |
| Storage Conditions for Stock Solution | -20°C or -80°C, protected from light |
| Cell Type | Staining Time with Working Solution | Reference |
| Suspension Cells | 5-30 minutes | |
| Adherent Cells | 30-60 minutes |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound within a cell for the detection of mitochondrial ROS.
Caption: Mechanism of DHR6G for mitochondrial ROS detection.
Experimental Protocols
Materials
-
This compound (DHR6G)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (serum-free for staining)
-
Adherent or suspension cells
-
Positive control (e.g., Antimycin A, Rotenone, or H₂O₂)
-
Negative control (e.g., N-acetylcysteine)
-
Fluorescence microscope or flow cytometer
Reagent Preparation
1. DHR6G Stock Solution (10 mM):
-
Dissolve an appropriate amount of DHR6G powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.
2. DHR6G Working Solution (5 µM):
-
On the day of the experiment, dilute the 10 mM DHR6G stock solution in serum-free cell culture medium or PBS to a final working concentration of 5 µM.
-
The optimal concentration may vary depending on the cell type and experimental conditions, and a titration from 1-20 µM is recommended.
-
Protect the working solution from light.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the this compound assay.
Caption: Experimental workflow for the DHR6G assay.
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed adherent cells on sterile glass coverslips or in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: If applicable, treat the cells with experimental compounds (e.g., drug candidates) and appropriate controls (positive and negative) for the desired duration.
-
Cell Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the DHR6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Aspirate the DHR6G working solution and wash the cells twice with pre-warmed PBS or serum-free medium.
-
Imaging: Add fresh, pre-warmed PBS or serum-free medium to the cells. Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 6G (Excitation/Emission: ~528/551 nm).
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Culture and Treatment: Culture suspension cells to the desired density. If applicable, treat the cells with experimental compounds and controls.
-
Cell Harvesting: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in pre-warmed PBS, centrifuge again, and discard the supernatant.
-
Cell Loading: Resuspend the cells in the DHR6G working solution at a concentration of approximately 1x10⁶ cells/mL.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Add an excess of pre-warmed PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant and repeat the wash step.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel for Rhodamine 6G (e.g., PE channel).
Data Analysis and Interpretation
-
Fluorescence Microscopy: Quantify the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Determine the mean or median fluorescence intensity (MFI) of the cell population.
-
Interpretation: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in mitochondrial ROS production. Conversely, a decrease in fluorescence in cells co-treated with a test compound and a ROS inducer suggests antioxidant activity of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of cells or medium. | Use phenol red-free medium for the assay. Include an unstained cell control to determine the baseline autofluorescence. |
| Non-specific oxidation of DHR6G. | Prepare fresh working solutions and protect them from light. Minimize the exposure of cells to light during the experiment. | |
| Low or no signal | Insufficient probe loading. | Optimize the DHR6G concentration and incubation time for your specific cell type. |
| Low level of ROS production. | Include a positive control (e.g., Antimycin A) to ensure the assay is working. | |
| Quenching of the fluorescent signal. | Ensure the final cell suspension for analysis is in a clear, colorless buffer like PBS. | |
| Inconsistent results | Variation in cell number. | Normalize the fluorescence signal to cell number or protein concentration. |
| Photobleaching. | Minimize the exposure of stained cells to the excitation light source. Use an anti-fade reagent if necessary for microscopy. |
References
Application Note: Dihydrorhodamine 6G Flow Cytometry for Reactive Oxygen Species Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO•−), that are generated as byproducts of normal cellular metabolism.[1][2] While essential for signaling and host defense, excessive ROS production leads to oxidative stress, a condition implicated in cellular damage and the progression of various diseases.[3][4] Consequently, the accurate detection and quantification of intracellular ROS are critical in many areas of biological research and drug development. Dihydrorhodamine 6G (DHRh 6G) is a cell-permeant fluorogenic probe used for detecting intracellular ROS.[5] In its reduced form, DHRh 6G is non-fluorescent but is oxidized by ROS to the highly fluorescent compound Rhodamine 6G, which can be readily quantified by flow cytometry. This application note provides a detailed protocol and gating strategy for measuring ROS in cell populations using DHRh 6G.
Mechanism of Action
This compound is the reduced, non-fluorescent form of Rhodamine 6G. It readily diffuses across cell membranes. Inside the cell, in the presence of reactive oxygen species and peroxidases or other cellular redox systems, DHRh 6G is oxidized in a two-electron process to form the cationic fluorescent dye Rhodamine 6G. The resulting fluorescent product accumulates in the mitochondria and emits a bright green-orange fluorescence when excited by a 488 nm or 532 nm laser, which can be detected in the appropriate channel of a flow cytometer (typically FITC or PE).
Caption: Mechanism of DHRh 6G oxidation by ROS.
Experimental Protocols
This section provides detailed protocols for sample preparation, staining, and analysis.
Required Materials
-
Reagents:
-
This compound (DHRh 6G)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture medium (serum-free for staining)
-
Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer (positive control)
-
N-acetylcysteine (NAC) or other ROS scavenger (negative control)
-
Fixable Viability Dye (e.g., 7-AAD, Propidium Iodide)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)
-
-
Equipment:
-
Flow cytometer with 488 nm or 561 nm laser
-
Laminar flow hood
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Micropipettes
-
12 x 75 mm polystyrene flow cytometry tubes
-
Reagent Preparation
-
DHRh 6G Stock Solution (e.g., 5 mM): Dissolve DHRh 6G powder in high-quality, anhydrous DMSO. Vortex thoroughly. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
DHRh 6G Working Solution (1-20 µM): On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the final desired concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
PMA Stock Solution (Positive Control): Prepare a 1 mg/mL stock solution in DMSO. Store at -20°C. The working concentration is typically 25-100 ng/mL.
-
NAC Stock Solution (Negative/Inhibitor Control): Prepare a 1 M stock solution in water and adjust the pH to 7.4. The working concentration is typically 1-10 mM.
Cell Preparation and Staining Protocol
This protocol is a general guideline and may require optimization.
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Reactive Oxygen Species in Cigarette Smoke by DR6G Fluorescent Probe | Scientific.Net [scientific.net]
- 4. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Drug-Induced Mitochondrial Superoxide with Dihydrorhodamine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key factor in drug-induced toxicity, with the overproduction of reactive oxygen species (ROS), particularly superoxide (O₂⁻), being a primary mechanism of cellular damage.[1] Accurate assessment of mitochondrial superoxide is therefore critical in preclinical drug safety evaluation. This document provides detailed application notes and protocols for the use of dihydrorhodamine probes, primarily Dihydrorhodamine 123 (DHR 123), a reliable and sensitive fluorescent indicator for detecting mitochondrial ROS. While Dihydrorhodamine 6G (DHR 6G) is also available, studies suggest that DHR 123 is superior for detecting intracellular hydrogen peroxide, a downstream product of superoxide dismutation.[2]
DHR 123 is a non-fluorescent, cell-permeant compound that, upon entering the cell, is oxidized by ROS, primarily within the mitochondria, to the highly fluorescent Rhodamine 123 (Rh 123).[3][4] The resulting fluorescence intensity is directly proportional to the level of mitochondrial ROS, providing a quantitative measure of drug-induced oxidative stress.[3] This method is applicable across various platforms, including microplate readers, flow cytometry, and fluorescence microscopy.
Mechanism of Action of Dihydrorhodamine 123
The underlying principle of the DHR 123 assay is the oxidation of the non-fluorescent DHR 123 to the fluorescent Rhodamine 123. This conversion is facilitated by intracellular ROS. While DHR 123 can be oxidized by various ROS, its accumulation in the mitochondria makes it particularly useful for assessing mitochondrial superoxide production. It is important to note that DHR 123 does not directly react with superoxide but rather with other ROS like hydrogen peroxide (in the presence of peroxidases or cytochrome c) and peroxynitrite, which are formed from superoxide.
Figure 1: Mechanism of DHR 123 for mitochondrial superoxide detection.
Data Presentation: Drug-Induced Mitochondrial Superoxide
Table 1: Effects of Common Mitochondrial Complex Inhibitors on Mitochondrial ROS
| Compound | Target | Cell Type | Concentration | Fold Increase in ROS (vs. Control) | Reference |
| Rotenone | Complex I | FRTL cells | 0.5 µM | Significantly Increased | |
| Antimycin A | Complex III | FRTL cells | 10 µM | Significantly Increased | |
| Antimycin A | Complex III | ARPE-19 cells | 20 µM | 2.4-fold (LDH release) |
Table 2: Effects of Anticancer and Redox-Cycling Drugs on Mitochondrial ROS
| Compound | Mechanism | Cell Type | Concentration | Observation | Reference |
| Doxorubicin | Redox cycling, ETC inhibition | Differentiated H9c2 cardiomyocytes | 5 µM | Increased mitochondrial superoxide within 30 min | |
| Menadione | Redox cycling | HeLa cells | 100 µM | Increased mitochondrial fluorescence | |
| Menadione | Redox cycling | Murine pancreatic acinar cells | - | Generated ROS via redox cycling |
Experimental Protocols
Detailed methodologies for assessing drug-induced mitochondrial superoxide using DHR 123 are provided below for three common analytical platforms.
General Reagent Preparation
-
DHR 123 Stock Solution (10 mM): Dissolve DHR 123 powder in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
DHR 123 Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration. The optimal concentration should be determined for each cell type and experimental condition.
Protocol 1: Microplate Reader Assay
This protocol is suitable for high-throughput screening of compounds for their potential to induce mitochondrial superoxide.
Figure 2: Workflow for microplate reader-based DHR 123 assay.
Materials:
-
96-well clear-bottom black plates
-
Cell culture medium
-
Drug compounds of interest
-
DHR 123 stock and working solutions
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Drug Treatment: The following day, remove the culture medium and add fresh medium containing the desired concentrations of the drug compounds. Include appropriate vehicle controls. Incubate for the desired treatment period.
-
DHR 123 Loading: Remove the drug-containing medium and wash the cells once with pre-warmed PBS. Add the DHR 123 working solution to each well and incubate for 15-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively. Readings can be taken at multiple time points to assess the kinetics of ROS production.
-
Data Analysis: Subtract the background fluorescence (wells with DHR 123 but no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.
Protocol 2: Flow Cytometry Assay
This method allows for the quantification of mitochondrial superoxide in individual cells and can be combined with other markers for multi-parametric analysis.
Figure 3: Workflow for flow cytometry-based DHR 123 assay.
Materials:
-
Flow cytometry tubes
-
Cell culture medium
-
Drug compounds of interest
-
DHR 123 stock and working solutions
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Drug Treatment: Treat the cells with the drug compounds at the desired concentrations and for the appropriate duration in suspension or by treating adherent cells and then harvesting them.
-
DHR 123 Staining: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the DHR 123 working solution. Incubate for 15-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells by adding an excess of PBS, centrifuging, and resuspending the pellet in fresh PBS.
-
Data Acquisition: Analyze the cells on a flow cytometer, detecting the Rhodamine 123 fluorescence in the appropriate channel (typically FITC or a similar green channel).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI of treated cells to that of control cells.
Protocol 3: Fluorescence Microscopy Assay
This protocol enables the visualization and localization of mitochondrial superoxide production within cells.
Figure 4: Workflow for fluorescence microscopy-based DHR 123 assay.
Materials:
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
Drug compounds of interest
-
DHR 123 stock and working solutions
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Drug Treatment: Treat the cells with the drug compounds as described in the previous protocols.
-
DHR 123 Incubation: Wash the cells with pre-warmed PBS and then incubate with the DHR 123 working solution for approximately 30 minutes at 37°C.
-
Imaging: Without washing, image the cells using a fluorescence microscope. Use a filter set appropriate for Rhodamine 123 (e.g., FITC channel).
-
Image Analysis: Capture images and analyze the fluorescence intensity within the cells, particularly focusing on the mitochondrial regions. The intensity can be quantified using image analysis software.
Signaling Pathways of Drug-Induced Mitochondrial Superoxide
Several classes of drugs can induce mitochondrial superoxide production through various mechanisms, primarily by interfering with the electron transport chain (ETC).
Figure 5: Signaling pathways of drug-induced mitochondrial superoxide.
-
Doxorubicin: This anthracycline antibiotic can inhibit Complex I of the ETC and also undergo redox cycling, leading to the generation of superoxide radicals.
-
Rotenone: A well-known pesticide and mitochondrial poison, rotenone specifically inhibits Complex I, causing a backup of electrons and increased superoxide production.
-
Antimycin A: This antibiotic inhibits Complex III, another major site of superoxide leakage in the ETC.
-
Menadione: This quinone undergoes redox cycling, primarily at Complex I, which results in the continuous production of superoxide radicals.
The resulting increase in mitochondrial superoxide leads to oxidative stress, mitochondrial dysfunction (including damage to mitochondrial DNA and proteins, and disruption of the membrane potential), and can ultimately trigger programmed cell death pathways.
Conclusion
The assessment of drug-induced mitochondrial superoxide is a crucial component of modern drug safety evaluation. Dihydrorhodamine 123 provides a robust and versatile tool for this purpose, adaptable to various experimental platforms. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their studies. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. bioquochem.com [bioquochem.com]
- 2. Dihydrorhodamine 123 is superior to 2,7-dichlorodihydrofluorescein diacetate and this compound in detecting intracellular hydrogen peroxide in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
Measuring Intracellular Hydrogen Peroxide with Dihydrorhodamine 6G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrorhodamine 6G (DHR 6G) is a valuable fluorescent probe for the detection and quantification of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). As the reduced and non-fluorescent precursor to Rhodamine 6G, DHR 6G readily permeates cell membranes.[1][2] Once inside the cell, it is oxidized by ROS, primarily in the mitochondria, to the highly fluorescent Rhodamine 6G.[1][3] This conversion allows for the sensitive measurement of intracellular H₂O₂ levels using techniques such as fluorescence microscopy and flow cytometry. These application notes provide detailed protocols for the use of DHR 6G in assessing intracellular H₂O₂ production, a key biomarker in studies related to oxidative stress, drug toxicity, and cellular signaling.
Principle of Detection
The underlying principle of DHR 6G as an intracellular H₂O₂ indicator is a two-step process. First, the non-fluorescent DHR 6G is actively taken up by cells. Second, in the presence of H₂O₂ and peroxidases, DHR 6G is oxidized to Rhodamine 6G, a compound that exhibits strong green fluorescence. The intensity of this fluorescence is directly proportional to the amount of intracellular H₂O₂.
Caption: Oxidation of this compound to fluorescent Rhodamine 6G.
Data Presentation
The following tables summarize key quantitative parameters for the application of this compound in measuring intracellular hydrogen peroxide.
Table 1: Reagent Preparation and Storage
| Reagent | Stock Solution Concentration & Solvent | Storage Conditions | Working Concentration |
| This compound | 1-10 mM in DMSO or DMF | -20°C or -80°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles.[3] | 1-20 µM in serum-free medium or PBS |
Table 2: Experimental Parameters for Different Platforms
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Cell Type | Adherent or Suspension Cells | Suspension Cells or Trypsinized Adherent Cells |
| DHR 6G Incubation Time | 20-60 minutes | 15-30 minutes |
| Temperature | 37°C | 37°C |
| Positive Control | 50-200 µM H₂O₂ for 15-30 minutes | 50-200 µM H₂O₂ for 15-30 minutes |
| Negative Control | Unstimulated cells, cells pre-treated with antioxidants (e.g., N-acetylcysteine) | Unstimulated cells, cells pre-treated with antioxidants (e.g., N-acetylcysteine) |
| Excitation/Emission (nm) | ~528 / ~551 | ~488 / ~530 (FITC channel) |
Experimental Protocols
Protocol 1: Detection of Intracellular H₂O₂ by Fluorescence Microscopy
This protocol is suitable for the qualitative and semi-quantitative analysis of intracellular H₂O₂ in adherent or suspension cells.
Materials:
-
This compound (DHR 6G)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free for incubation)
-
Hydrogen peroxide (H₂O₂) for positive control
-
N-acetylcysteine (NAC) for negative control (optional)
-
Adherent cells cultured on coverslips or in imaging-compatible plates, or suspension cells
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF. Store in aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or PBS.
-
-
Cell Preparation:
-
Adherent Cells: Plate cells on sterile glass coverslips or in imaging-grade multi-well plates and culture until they reach the desired confluency.
-
Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in serum-free medium.
-
-
Experimental Treatment:
-
(Optional) Pre-treat cells with your compound of interest or with a negative control (e.g., 5 mM NAC) for the desired duration.
-
For a positive control, treat a separate group of cells with 100 µM H₂O₂ for 30 minutes prior to or during DHR 6G labeling.
-
-
DHR 6G Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the DHR 6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DHR 6G solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 6G (Excitation/Emission: ~528 nm / ~551 nm).
-
Caption: Workflow for fluorescence microscopy-based H₂O₂ detection.
Protocol 2: Quantification of Intracellular H₂O₂ by Flow Cytometry
This protocol allows for the quantitative analysis of intracellular H₂O₂ in a large population of cells.
Materials:
-
This compound (DHR 6G)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free for incubation)
-
Hydrogen peroxide (H₂O₂) for positive control
-
N-acetylcysteine (NAC) for negative control (optional)
-
Suspension cells or adherent cells to be detached
-
FACS tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF. Store in aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or PBS.
-
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed serum-free medium.
-
For adherent cells, gently detach them using trypsin-EDTA, wash with complete medium to neutralize trypsin, and then resuspend in serum-free medium.
-
-
Experimental Treatment:
-
Aliquot 500 µL of the cell suspension into FACS tubes.
-
(Optional) Add your compound of interest or a negative control (e.g., 5 mM NAC) and incubate for the desired time.
-
For a positive control, add 100 µM H₂O₂ to a separate tube.
-
-
DHR 6G Loading:
-
Add the DHR 6G working solution to each tube and incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Repeat the wash step.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the FITC channel (~530 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Caption: Workflow for flow cytometry-based H₂O₂ quantification.
Signaling Pathway Visualization
DHR 6G can be employed to investigate the role of H₂O₂ in various signaling pathways. For instance, the activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the production of intracellular H₂O₂ by NADPH oxidases (NOX), which in turn can modulate downstream signaling cascades like the MAPK/ERK pathway.
Caption: H₂O₂ production in growth factor signaling measured by DHR 6G.
Concluding Remarks
This compound is a reliable and sensitive tool for the measurement of intracellular hydrogen peroxide. The protocols provided herein offer a starting point for researchers to tailor the assay to their specific cell types and experimental questions. Careful optimization of probe concentration and incubation time is recommended for each new experimental system to ensure accurate and reproducible results. The comparison of DHR 6G with other ROS probes like DHR 123 suggests that while DHR 6G is effective, DHR 123 may offer superior fluorescence intensity in some cell types. Therefore, the choice of probe may depend on the specific application and the required sensitivity.
References
Application Notes and Protocols: Dihydrorhodamine 6G in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] The detection and quantification of ROS are therefore critical for understanding disease mechanisms and for the development of novel therapeutic strategies. Dihydrorhodamine 6G (DHR6G) is a valuable tool for this purpose. It is a non-fluorescent, cell-permeable dye that is oxidized by various ROS to the highly fluorescent Rhodamine 6G, providing a robust signal for ROS presence.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in cellular and tissue models of neurodegenerative diseases.
Principle of this compound Assay
This compound is the reduced, non-fluorescent form of Rhodamine 6G. Upon entering a cell, DHR6G can be oxidized by reactive oxygen species, such as superoxide and hydroxyl radicals, resulting in the formation of the fluorescent compound Rhodamine 6G. The fluorescence intensity of Rhodamine 6G, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, is directly proportional to the level of intracellular ROS. The excitation and emission maxima of Rhodamine 6G are approximately 525-530 nm and 548-555 nm, respectively.
Application in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In AD models, oxidative stress is often induced by amyloid-beta (Aβ) peptides.[1] DHR6G can be used to measure the resulting increase in intracellular ROS in primary neurons or neuroblastoma cell lines treated with Aβ oligomers.
Parkinson's Disease (PD)
PD models frequently utilize neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone to induce dopaminergic neuron death, a process in which mitochondrial dysfunction and subsequent ROS production play a crucial role. DHR6G is effective in quantifying the oxidative stress in these models, for instance, in 6-OHDA-treated SH-SY5Y neuroblastoma cells.
Huntington's Disease (HD)
The expression of mutant huntingtin (mHtt) protein in cellular models of HD leads to mitochondrial dysfunction and increased ROS production. DHR6G can be employed to detect and quantify this elevated oxidative stress in cells expressing mHtt.
Amyotrophic Lateral Sclerosis (ALS)
In models of ALS, particularly those involving mutations in the superoxide dismutase 1 (SOD1) gene or patient-derived induced pluripotent stem cells (iPSCs), oxidative stress is a prominent feature. DHR6G can be a valuable tool to assess ROS levels in these cellular models.
Data Presentation
The following tables provide representative quantitative data for DHR6G fluorescence in various neurodegenerative disease models. The data is expressed as Relative Fluorescence Units (RFU) and is normalized to the control group.
Table 1: this compound Fluorescence in an In Vitro Alzheimer's Disease Model
| Treatment Group | Concentration | Mean RFU (± SEM) | Fold Change vs. Control |
| Control (Vehicle) | - | 100 ± 5 | 1.0 |
| Aβ (1-42) Oligomers | 5 µM | 250 ± 15 | 2.5 |
| Aβ (1-42) + Antioxidant | 5 µM + 10 µM | 120 ± 8 | 1.2 |
Table 2: this compound Fluorescence in an In Vitro Parkinson's Disease Model
| Treatment Group | Concentration | Mean RFU (± SEM) | Fold Change vs. Control |
| Control (SH-SY5Y) | - | 100 ± 6 | 1.0 |
| 6-OHDA | 100 µM | 320 ± 20 | 3.2 |
| 6-OHDA + Neuroprotective Compound | 100 µM + 5 µM | 150 ± 12 | 1.5 |
Table 3: this compound Fluorescence in an In Vitro Huntington's Disease Model
| Cell Line | Mean RFU (± SEM) | Fold Change vs. Control |
| Control (expressing wild-type Htt) | 100 ± 7 | 1.0 |
| HD Model (expressing mutant Htt) | 280 ± 18 | 2.8 |
Table 4: this compound Fluorescence in an In Vitro ALS Model
| Cell Line | Mean RFU (± SEM) | Fold Change vs. Control |
| Control iPSC-derived Motor Neurons | 100 ± 9 | 1.0 |
| SOD1 Mutant iPSC-derived Motor Neurons | 350 ± 25 | 3.5 |
Experimental Protocols
Protocol 1: ROS Detection in Cultured Neuronal Cells
This protocol is applicable to cell lines (e.g., SH-SY5Y, PC12) and primary neurons.
Materials:
-
This compound (DHR6G)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired compounds (e.g., Aβ oligomers, 6-OHDA, mHtt expression vectors) for the appropriate duration. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Preparation of DHR6G Staining Solution: Prepare a 1 mM stock solution of DHR6G in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed HBSS. Protect the solution from light.
-
Staining: Remove the treatment medium from the cells and wash once with warm HBSS. Add 100 µL of the DHR6G staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~528 nm and an emission wavelength of ~551 nm.
-
Fluorescence Microscope: Capture images using appropriate filter sets for Rhodamine 6G.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated groups to the control group.
-
For microscopy data, quantify the mean fluorescence intensity per cell using software such as ImageJ.
Protocol 2: ROS Detection in Brain Tissue Slices
This protocol is for ex vivo analysis of ROS in brain tissue.
Materials:
-
This compound (DHR6G)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or cryostat
-
Confocal microscope
Procedure:
-
Tissue Preparation: Prepare acute brain slices (100-300 µm thick) using a vibratome or cryostat and keep them in ice-cold aCSF.
-
Staining: Transfer the brain slices to aCSF containing 10-20 µM DHR6G.
-
Incubation: Incubate the slices for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the slices three times for 5 minutes each with fresh aCSF.
-
Imaging: Mount the slices on a glass slide and image immediately using a confocal microscope with appropriate laser excitation and emission filters for Rhodamine 6G.
Data Analysis:
-
Acquire z-stack images of the regions of interest.
-
Quantify the fluorescence intensity in specific cell populations or regions using image analysis software.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving ROS in Neurodegeneration
Reactive oxygen species are key signaling molecules that can activate several downstream pathways implicated in neurodegeneration. DHR6G can be used as a readout to study the activity of these pathways.
Experimental Workflow for DHR6G-based ROS Detection
The following diagram illustrates a typical experimental workflow for using DHR6G to assess oxidative stress in a neurodegenerative disease model.
Logical Relationship of ROS in Neurodegenerative Disease Progression
This diagram outlines the central role of ROS in the cascade of events leading to neurodegeneration.
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Dihydrorhodamine 6G weak fluorescence signal troubleshooting
Welcome to the Technical Support Center for dihydrorhodamine 6G (DHR6G) assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding weak or absent fluorescence signals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound for the detection of intracellular reactive oxygen species (ROS).
Q1: I am not seeing any fluorescent signal, or the signal is very weak in my positive control group. What are the possible causes?
A1: A weak or absent signal is a common issue that can stem from several factors, ranging from suboptimal experimental conditions to issues with the cells themselves. Here are the primary areas to investigate:
-
Incorrect Instrument Settings: Ensure your microscope or plate reader is set to the correct excitation and emission wavelengths for Rhodamine 6G, the oxidized, fluorescent form of DHR6G.
-
Suboptimal this compound Concentration: The concentration of DHR6G is critical. Too low a concentration will result in a weak signal, while too high a concentration can be toxic to cells or lead to artifacts. It is essential to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Insufficient Incubation Time: Cells require adequate time to take up the DHR6G probe. Incubation times may need to be optimized.
-
Cell Health and Density: Unhealthy or dying cells may not have the metabolic activity to either produce ROS or to process the DHR6G probe. Ensure your cells are viable and seeded at an appropriate density.
-
Photobleaching: Rhodamine 6G is susceptible to photobleaching, which is the light-induced degradation of the fluorophore. Minimize exposure of your stained cells to the excitation light source.
-
Reagent Quality and Storage: Ensure your DHR6G stock solution is fresh and has been stored correctly, protected from light and at the recommended temperature, as it can oxidize over time.[1]
Q2: My background fluorescence is very high in my negative control cells. What can I do to reduce it?
A2: High background fluorescence can mask the true signal from ROS production. Here are some common causes and solutions:
-
Probe Autoxidation: this compound can auto-oxidize, especially when exposed to light and air. Prepare fresh working solutions of DHR6G for each experiment and protect them from light.
-
Components in Culture Media: Some components in cell culture media, such as phenol red and serum, can contribute to background fluorescence or interact with the probe.[2] Whenever possible, perform the final incubation and measurement steps in a phenol red-free medium or a balanced salt solution like Hanks' Balanced Salt Solution (HBSS).
-
Excess Probe: Incomplete removal of extracellular DHR6G can lead to high background. Ensure you wash the cells thoroughly with buffer after incubation with the probe.
Q3: The fluorescence signal in my experimental group is not consistent between wells or replicates. What could be causing this variability?
A3: Inconsistent results can be frustrating and can compromise the integrity of your data. Here are some factors to consider:
-
Uneven Cell Seeding: Ensure that cells are seeded evenly across all wells of your plate.
-
Inconsistent Incubation Times: Apply the DHR6G probe and any treatment compounds to all wells for the same duration.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of DHR6G or treatment compounds in each well.
-
Photobleaching: If you are imaging multiple fields of view within a well or across different wells, the first areas imaged may be brighter than later ones due to photobleaching. Try to minimize exposure time and be consistent in your imaging protocol.
Q4: How can I be sure that the signal I am detecting is truly from intracellular ROS?
A4: It is crucial to include proper controls to validate that your DHR6G assay is accurately reporting on intracellular ROS levels.
-
Positive Control: Treat cells with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA), to confirm that the assay can detect an increase in fluorescence.
-
Cell-Free Control: To check for autoxidation of the probe or interactions with your compounds, include a control well with DHR6G and your treatment compound in media, but without cells. This well should have minimal fluorescence.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound assays. Note that optimal conditions can vary significantly between different cell types and experimental setups.
Table 1: Spectral Properties of Oxidized this compound (Rhodamine 6G)
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 525 - 530 | [3][4] |
| Emission Maximum | 548 - 552 | [3] |
Table 2: Recommended Starting Conditions for this compound Assays
| Parameter | Recommended Range | Notes |
| DHR6G Working Concentration | 1 - 20 µM | Titration is highly recommended for each cell type. |
| Incubation Time | 15 - 60 minutes | Optimization may be required. |
| Incubation Temperature | 37°C | |
| Positive Control (H₂O₂) | 50 - 200 µM | Concentration and duration should be optimized to induce ROS without causing excessive cell death. |
| Negative Control (NAC) | 1 - 10 mM | Pre-incubation for 30-60 minutes is typical. |
Experimental Protocols
Protocol 1: General Protocol for Detecting Intracellular ROS in Adherent Cells using this compound
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Cell Treatment (Optional): If applicable, treat cells with your experimental compounds for the desired duration. Include appropriate vehicle controls.
-
Preparation of DHR6G Working Solution: Prepare a fresh working solution of this compound in serum-free medium or HBSS. A final concentration between 1-20 µM is a good starting point. Protect the solution from light.
-
Probe Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the DHR6G working solution to each well and incubate for 15-60 minutes at 37°C in the dark.
-
Wash: Remove the DHR6G solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
ROS Induction (for positive controls): Add a known ROS inducer (e.g., H₂O₂) diluted in media or HBSS and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation/emission wavelengths appropriate for Rhodamine 6G (e.g., Ex/Em = 528/551 nm).
Visualizations
Signaling Pathway
References
Rhodamine 6G Photostability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Rhodamine 6G (R6G) in fluorescence microscopy and other applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Rhodamine 6G?
A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, like Rhodamine 6G, upon exposure to light.[1][2] This process leads to a loss of fluorescence, which can significantly compromise the quality and reliability of experimental data.[1] For R6G, this is particularly problematic in applications requiring long-term imaging or high-intensity illumination, as it can diminish its strong fluorescent signal through reactions with molecular oxygen and the formation of radical ions.[1]
Q2: What are the primary factors that influence the photostability of R6G?
A: Several factors can accelerate the photobleaching of R6G:
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Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[1]
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Exposure Time: Prolonged exposure to excitation light increases the probability of photochemical destruction.
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Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the R6G molecule.
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Local Chemical Environment: The solvent, pH, and the presence of oxidizing or reducing agents can significantly impact photostability.
-
Temperature: Higher temperatures can increase the rate of chemical reactions that lead to photobleaching.
Q3: What are the fundamental strategies to minimize R6G photobleaching?
A: To enhance the photostability of R6G, you can employ several strategies:
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade mounting media containing antioxidants or triplet state quenchers.
-
Reduce Excitation Light: Use the lowest possible excitation power and shortest exposure time necessary to obtain an adequate signal. Neutral density filters can be used to attenuate the light source.
-
Oxygen Scavenging: Employ an oxygen scavenger system, such as glucose oxidase and catalase, in your imaging buffer to reduce the concentration of dissolved oxygen.
-
Optimize Imaging Conditions: Acquire images efficiently and avoid unnecessary illumination of the sample. This includes focusing on an area adjacent to your region of interest before moving to the desired area for image acquisition.
Troubleshooting Guide
Problem: My R6G signal is fading very quickly during my experiment.
| Potential Cause | Recommended Solution |
| Excessive Excitation Power | Reduce the laser or lamp power to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time | Decrease the image acquisition time or the frequency of image capture in time-lapse experiments. |
| High Oxygen Concentration | Prepare fresh imaging buffer and consider adding an oxygen scavenging system (e.g., glucose oxidase/catalase). De-gas your solutions before use. |
| Inadequate Mounting Medium | Use a commercial antifade mounting medium or prepare one containing an antioxidant like n-propyl gallate or ascorbic acid. |
| Sub-optimal Imaging Protocol | Focus on a region of the sample adjacent to your area of interest, then move to the desired area for image acquisition to minimize pre-exposure. |
Problem: I am seeing high background fluorescence in my R6G-stained samples.
| Potential Cause | Recommended Solution |
| Excessive R6G Concentration | Optimize the staining concentration of R6G to ensure specific labeling with minimal unbound dye. |
| Incomplete Washing Steps | Ensure thorough washing of the sample after staining to remove any unbound R6G. |
| Autofluorescence of Sample/Substrate | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum or employing spectral unmixing techniques. |
Quantitative Data on Photostabilizers
The photostability of Rhodamine 6G can be significantly improved by the addition of various chemical agents. The following table summarizes the efficacy of common photostabilizers.
| Antifade Agent | Concentration | Effect on R6G Photostability | Notes |
| n-Propyl gallate (NPG) | 2% (w/v) | Significantly reduces fading. | Difficult to dissolve; may require heating. Can have biological effects in live-cell imaging. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1% (w/v) | Effective antifade reagent. | Less toxic than p-phenylenediamine (PPD). |
| Ascorbic Acid (Vitamin C) | 1-10 mM | Acts as a reducing agent and antioxidant. | Can be used in live-cell imaging. |
| Glucose Oxidase/Catalase | Varies | Oxygen scavenging system. | Ideal for live-cell imaging to reduce oxygen-mediated photobleaching. |
| Commercial Mountants (e.g., ProLong™ Gold) | Ready-to-use | Offers enhanced resistance to photobleaching and cures within 24 hours. | Compatible with a wide range of fluorescent dyes. |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
pH meter
-
Stirring hot plate
-
50 mL conical tube
Procedure:
-
Prepare a 90% glycerol solution in PBS or TBS (e.g., 45 mL glycerol + 5 mL of 10x buffer).
-
Weigh out 1 g of NPG to make a 2% (w/v) solution.
-
Slowly add the NPG to the glycerol/buffer solution while stirring continuously on a stirring hot plate set to a low heat.
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Continue stirring for several hours until the NPG is completely dissolved. The solution may need to be heated to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 8.0-8.5 using a suitable base (e.g., NaOH).
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Aliquot the antifade medium into smaller tubes and store at -20°C, protected from light.
Protocol 2: Implementing an Oxygen Scavenging System for Live-Cell Imaging
Materials:
-
Glucose oxidase
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Catalase
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Glucose
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Imaging buffer appropriate for your cells (e.g., HBSS, DMEM without phenol red)
Procedure:
-
Prepare your live-cell imaging buffer.
-
On the day of the experiment, prepare a stock solution of the oxygen scavenging system. A common formulation is:
-
Glucose: 10% (w/v)
-
Glucose oxidase: 200 U/mL
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Catalase: 800 U/mL
-
-
Just before imaging, add the oxygen scavenging cocktail to your imaging buffer to achieve the final desired concentration (e.g., a 1:100 dilution).
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Replace the medium on your cells with the imaging buffer containing the oxygen scavenging system.
-
Proceed with your live-cell imaging experiment.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of Rhodamine 6G.
Caption: Action of antifade reagents in preventing photobleaching.
Caption: A logical workflow for troubleshooting and mitigating Rhodamine 6G photobleaching.
References
Technical Support Center: Optimizing Dihydrorhodamine 6G Concentration for Cell Loading
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Dihydrorhodamine 6G (DHR6G) concentration for cell loading.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems you may encounter during your DHR6G staining experiments.
| Problem | Possible Cause | Solution |
| Weak or No Fluorescent Signal | Suboptimal DHR6G Concentration: The concentration of DHR6G may be too low for your specific cell type and experimental conditions. | Perform a concentration titration to determine the optimal DHR6G concentration. Start with a range of 1-10 µM and adjust as needed. |
| Insufficient Incubation Time: The incubation period may not be long enough for adequate cellular uptake and oxidation of DHR6G. | Optimize the incubation time. A typical starting point is 15-60 minutes at 37°C. Protect cells from light during incubation. | |
| Low Levels of Reactive Oxygen Species (ROS): DHR6G requires oxidation by ROS to become fluorescent. If your cells have low endogenous ROS levels, the signal will be weak. | Use a positive control by treating cells with a known ROS inducer (e.g., H₂O₂) to ensure the dye is working correctly. | |
| Dye Degradation: DHR6G is sensitive to light and oxidation. Improper storage or handling can lead to degradation of the dye. | Store DHR6G stock solutions protected from light at -20°C or -80°C.[1] Prepare fresh working solutions before each experiment. | |
| Cell Type Variability: Different cell types have varying capacities for dye uptake and ROS production. | The optimal DHR6G concentration and incubation time may need to be empirically determined for each cell line. | |
| High Background Fluorescence | Excess DHR6G Concentration: Using a concentration of DHR6G that is too high can lead to non-specific binding and high background. | Titrate the DHR6G concentration downwards. Use the lowest concentration that provides a detectable signal over background. |
| Inadequate Washing: Insufficient washing after staining can leave extracellular dye, contributing to high background. | Wash cells gently 2-3 times with pre-warmed, serum-free medium or PBS after incubation.[2] | |
| Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the DHR6G signal. | Include an unstained control sample to measure the baseline autofluorescence of your cells. | |
| Contaminated Reagents: Buffers or media may be contaminated with fluorescent particles or substances that react with DHR6G. | Use fresh, high-quality reagents and filter-sterilize solutions if necessary. | |
| Uneven or Punctate Staining | Dye Aggregation: DHR6G, like its oxidized form Rhodamine 6G, can form aggregates at high concentrations, leading to uneven staining.[3][4][5] | Prepare fresh working solutions and ensure the dye is fully dissolved. Vortex the solution before adding it to the cells. Avoid using overly concentrated stock solutions. |
| Cell Clumping: If cells are clumped together, the dye will not have uniform access to all cells. | Ensure you have a single-cell suspension before and during the staining procedure. | |
| Cell Health: Unhealthy or dying cells may exhibit altered membrane permeability and dye uptake, leading to inconsistent staining. | Use healthy, viable cells for your experiments. Assess cell viability using a method like Trypan Blue exclusion. | |
| Cell Death or Cytotoxicity | High DHR6G Concentration: Although DHR6G is the reduced form, high concentrations of rhodamine dyes can be toxic to cells, particularly over long incubation periods. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration. |
| Prolonged Incubation: Extended exposure to the dye, even at lower concentrations, can induce cellular stress and toxicity. | Minimize the incubation time to the shortest duration that yields a satisfactory signal. | |
| Solvent Toxicity: The solvent used to dissolve DHR6G (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (DHR6G)?
A1: this compound (DHR6G) is the reduced, non-fluorescent form of Rhodamine 6G. It is a cell-permeable dye that, once inside the cell, is oxidized by reactive oxygen species (ROS) to its fluorescent form, Rhodamine 6G. The resulting fluorescence can be measured as an indicator of intracellular ROS levels. The fluorescent Rhodamine 6G tends to accumulate in the mitochondria.
Q2: How should I prepare and store this compound?
A2: DHR6G is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing a working solution, dilute the stock solution in a serum-free medium or buffer immediately before use.
Q3: What is a typical starting concentration and incubation time for DHR6G?
A3: A common starting point for DHR6G concentration is in the range of 1-10 µM. Incubation times can vary from 15 to 60 minutes at 37°C. However, these are just starting recommendations, and the optimal conditions will depend on the specific cell type and experimental setup. It is highly recommended to perform a titration of both concentration and incubation time to find the optimal balance between signal intensity and potential cytotoxicity.
Q4: Can I use DHR6G for both fluorescence microscopy and flow cytometry?
A4: Yes, DHR6G can be used for both qualitative analysis by fluorescence microscopy and quantitative analysis by flow cytometry. For microscopy, you can observe the localization of the fluorescent signal within the cells. For flow cytometry, you can quantify the mean fluorescence intensity of a cell population.
Q5: My DHR6G signal is much weaker than what I see with other ROS indicators. Is this normal?
A5: It has been reported that DHR6G can exhibit weaker fluorescence intensity compared to other ROS probes like Dihydrorhodamine 123 (DHR123). This does not necessarily indicate a problem with your experiment, but it is a characteristic of the dye to be aware of. Ensure your imaging or flow cytometry settings are optimized for detecting a potentially weaker signal.
Experimental Protocols
General Protocol for DHR6G Cell Loading
This protocol provides a general guideline for staining cells with DHR6G. Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental condition.
Materials:
-
This compound (DHR6G)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Serum-free cell culture medium
-
Cell culture plates or coverslips
-
Positive control (e.g., H₂O₂) and negative control treatments
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of DHR6G in anhydrous DMSO.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.
Cell Staining Protocol:
-
Cell Preparation:
-
Adherent Cells: Seed cells on coverslips or in culture plates and allow them to adhere overnight.
-
Suspension Cells: Harvest cells and wash them once with pre-warmed, serum-free medium or PBS. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of DHR6G by diluting the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
For adherent cells, remove the culture medium and add the DHR6G working solution.
-
For suspension cells, add the DHR6G working solution to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Adherent Cells: Gently aspirate the DHR6G solution and wash the cells 2-3 times with pre-warmed PBS or serum-free medium.
-
Suspension Cells: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in pre-warmed PBS or serum-free medium. Repeat the wash step 1-2 more times.
-
-
Analysis:
-
After the final wash, resuspend the cells in the appropriate buffer or medium for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
DHR6G Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Reversible aggregation, precipitation and re-dissolution of rhodamine 6G in aqueous sodium dodecyl sulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrorhodamine 6G & ROS Detection
Welcome to the technical support center for dihydrorhodamine 6G (DHR 6G) and related fluorescent probes for reactive oxygen species (ROS) detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and avoid false-positive ROS readings during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect ROS?
A1: this compound (DHR 6G) is the reduced, non-fluorescent form of the fluorescent dye Rhodamine 6G.[1][2] DHR 6G is cell-permeable and, once inside the cell, it can be oxidized by certain reactive oxygen species (ROS) and cellular redox systems into the highly fluorescent Rhodamine 6G.[1][2] This resulting fluorescence can be measured to quantify the level of intracellular ROS. The oxidized product, Rhodamine 6G, tends to accumulate in the mitochondria.[1]
Q2: What types of ROS can DHR 6G detect?
A2: DHR 6G is useful for detecting a range of reactive oxygen species. It is known to react with superoxide, as well as hydrogen peroxide in the presence of peroxidases or cytochrome c. It is also sensitive to peroxynitrite, which is formed from the reaction of nitric oxide and superoxide.
Q3: What are the common causes of false-positive ROS readings with DHR 6G?
A3: False-positive results can arise from several sources that are independent of cellular ROS production. These include:
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Autoxidation: The probe can spontaneously oxidize in the presence of oxygen, leading to background fluorescence.
-
Photoreduction and Photooxidation: Exposure to light, particularly UV irradiation, can directly oxidize DHR probes to their fluorescent form, creating a strong false-positive signal.
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Enzymatic Oxidation: Cellular enzymes, other than those involved in the oxidative burst, may be capable of oxidizing the probe.
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Chemical Interactions: Components of the experimental medium or the tested compounds themselves can directly oxidize DHR 6G. For example, some studies have shown that certain cell culture media can contribute to the oxidation of similar probes.
-
Myeloperoxidase Deficiency: In specific clinical contexts, such as diagnosing chronic granulomatous disease, a "false-positive" dihydrorhodamine oxidation signal can be seen in cases of complete myeloperoxidase deficiency.
Q4: Can I use a plate reader to measure DHR 6G fluorescence?
A4: While plate readers offer high-throughput analysis, they can be more susceptible to artifacts. Erroneous results can occur due to the presence of extracellular probe that has been oxidized by components in the culture medium or by light exposure. For more accurate intracellular ROS measurement, flow cytometry and fluorescence microscopy are often superior techniques as they allow for the analysis of individual cells and subcellular localization.
Q5: How can I be sure my signal is from cellular ROS and not an artifact?
A5: Implementing proper controls is critical. Key controls include:
-
Cell-free controls: Incubate your experimental compounds with DHR 6G in the cell culture medium without cells. This will reveal any direct oxidation of the probe by your compound or media components.
-
Positive controls: Treat cells with a known ROS-inducing agent (e.g., menadione, H₂O₂) to ensure the assay is working as expected.
-
Negative controls (antioxidants): Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the ROS inducer. A significant reduction in fluorescence would support that the signal is from cellular ROS.
-
Unstained controls: Analyze cells that have not been loaded with the DHR 6G probe to measure background autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence in my negative control wells.
| Potential Cause | Troubleshooting Step |
| Probe Autoxidation | Prepare fresh DHR 6G solutions for each experiment. Avoid prolonged storage of working solutions. DMSO is not recommended for stock solutions as it may cause oxidation; DMF is a suggested alternative. |
| Light-Induced Oxidation | Protect the probe and stained cells from light at all times. Use foil to cover plates and turn off unnecessary lights in the culture hood and on the microscope. |
| Media-Induced Oxidation | Test for probe oxidation in your specific cell culture medium without cells. Consider using a simpler buffer like PBS or HBSS for the final incubation and reading steps if the medium is the source of the artifact. |
| Probe Concentration Too High | Titrate the concentration of DHR 6G to find the lowest concentration that gives a detectable signal with your positive control. |
Problem 2: My test compound shows a strong ROS signal, but I suspect it's an artifact.
| Potential Cause | Troubleshooting Step |
| Direct Probe Oxidation | Perform a cell-free experiment. Incubate your test compound with DHR 6G in your experimental buffer/medium. A significant increase in fluorescence indicates a direct chemical reaction. |
| Compound Is a Photosensitizer | If your compound absorbs light at or near the excitation wavelength of Rhodamine 6G, it could be generating ROS photochemically. Run the experiment in the dark as much as possible and compare with results obtained with light exposure. |
| Compound Interferes with Cellular Redox Environment | The compound may be altering cellular enzymatic activity in a way that leads to probe oxidation, independent of a true oxidative stress response. Consider using an alternative ROS probe with a different mechanism of action to confirm your findings. |
Experimental Protocols
Standard Protocol for Intracellular ROS Detection using DHR 6G
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, coverslips) and allow them to adhere overnight.
-
Treatment: Treat cells with your test compound, positive control (e.g., 100 µM menadione for 1 hour), and/or negative control (e.g., 5 mM N-acetylcysteine for 1 hour) under your desired experimental conditions.
-
Washing: If treating cells with oxidizing agents, it is important to rinse the cells three times with a buffer or culture medium to remove the compounds before staining to avoid direct oxidation of the dye.
-
Probe Loading: Prepare a working solution of DHR 6G (e.g., 5 µM) in complete cell culture medium. Remove the treatment medium from the cells and add the DHR 6G-containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Measurement:
-
Fluorescence Microscopy/Flow Cytometry: Wash the cells with pre-warmed PBS. Add fresh, pre-warmed medium or PBS for imaging or analysis. For Rhodamine 6G, the excitation/emission maxima are approximately 528/551 nm.
-
Plate Reader: Fluorescence can be read directly, but be mindful of the potential for artifacts from extracellular probe.
-
Visualizations
DOT Script for DHR 6G Mechanism of Action
Caption: Mechanism of DHR 6G for intracellular ROS detection.
DOT Script for Troubleshooting Workflow
Caption: Logical workflow for troubleshooting suspected DHR 6G artifacts.
References
Technical Support Center: Dihydrorhodamine 6G Mitochondrial Assays
Welcome to the technical support center for Dihydrorhodamine 6G (DHR 6G) mitochondrial assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving DHR 6G, with a specific focus on addressing issues related to its leakage from mitochondria.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the use of this compound for mitochondrial reactive oxygen species (ROS) detection.
Q1: What is this compound and how does it work?
This compound (DHR 6G) is a non-fluorescent, cell-permeable dye that is the reduced form of Rhodamine 6G.[1] It is used to detect intracellular reactive oxygen species (ROS), particularly superoxide. Once inside the cell, DHR 6G is oxidized by ROS, primarily within the mitochondria, to its fluorescent form, Rhodamine 6G. This fluorescent product then accumulates in the mitochondria due to the negative mitochondrial membrane potential.
Q2: My DHR 6G signal is weak or absent. What are the possible causes and solutions?
A weak or absent signal can be due to several factors. The table below summarizes the potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient ROS Production | - Use a positive control (e.g., Antimycin A, Rotenone) to induce mitochondrial ROS production and confirm the assay is working. - Ensure cells are metabolically active. |
| Low DHR 6G Concentration | - Optimize the DHR 6G concentration for your specific cell type and experimental conditions (typically in the low micromolar range). |
| Incorrect Filter Sets | - Use the appropriate filter sets for Rhodamine 6G (Excitation/Emission: ~525/555 nm). |
| Photobleaching | - Minimize exposure of stained cells to excitation light. - Use an anti-fade mounting medium if performing fluorescence microscopy. |
| Dye Oxidation Before Use | - Prepare fresh DHR 6G solutions. The dye can auto-oxidize when exposed to light and air. |
Q3: I am observing rapid loss of mitochondrial fluorescence (leakage). Why is this happening and how can I prevent it?
Rapid loss of the fluorescent Rhodamine 6G signal from mitochondria is a common issue and can be attributed to two primary factors: dissipation of the mitochondrial membrane potential and active efflux by membrane transporters.
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Membrane Depolarization | - Your experimental treatment may be causing mitochondrial dysfunction. Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE) in a parallel experiment to assess mitochondrial health. - Avoid harsh cell handling procedures that could compromise cell health. |
| Efflux by ABC Transporters | - Many cell types express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which can actively pump Rhodamine 6G out of the cell.[2] - Include an inhibitor of ABC transporters in your experiment. Verapamil is a commonly used P-gp inhibitor.[2] - Other inhibitors include cyclosporin A and PSC 833. |
Q4: How can I differentiate between mitochondrial membrane potential loss and efflux pump activity as the cause of DHR 6G leakage?
To distinguish between these two mechanisms, you can perform a set of control experiments as outlined in the table below.
| Experimental Condition | Expected Outcome if Leakage is Due to Depolarization | Expected Outcome if Leakage is Due to Efflux Pumps |
| Cells + DHR 6G + Your Treatment | Decreased Rhodamine 6G fluorescence. | Decreased Rhodamine 6G fluorescence. |
| Cells + DHR 6G + Your Treatment + ABC Transporter Inhibitor (e.g., Verapamil) | Decreased Rhodamine 6G fluorescence (no change from above). | Increased Rhodamine 6G retention compared to treatment alone. |
| Cells + TMRM/TMRE + Your Treatment | Decreased TMRM/TMRE fluorescence. | TMRM/TMRE fluorescence is stable (unless the treatment also affects membrane potential). |
| Cells + DHR 6G + FCCP (a mitochondrial uncoupler) | Rapid loss of Rhodamine 6G fluorescence. | Not applicable, as FCCP directly dissipates the membrane potential. |
Q5: Are there any common artifacts to be aware of when using DHR 6G?
Yes, be mindful of the following potential artifacts:
-
Autofluorescence: Some cell types or culture media may exhibit autofluorescence in the same channel as Rhodamine 6G. Always include an unstained control.
-
Non-specific Oxidation: DHR 6G can be oxidized by components other than mitochondrial ROS. It's crucial to use appropriate controls to confirm the source of the signal.
-
UV-induced Fluorescence: Ultraviolet irradiation can directly cause DHR 123 (a related compound) to fluoresce, which may also apply to DHR 6G.[3] Minimize UV exposure during imaging.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial ROS using this compound with Controls for Leakage
1. Materials:
-
This compound (DHR 6G)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 10 µM Antimycin A)
-
ABC transporter inhibitor (e.g., 50 µM Verapamil)
-
Mitochondrial uncoupler (e.g., 10 µM FCCP)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
2. Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
3. DHR 6G Staining and Treatment:
-
Prepare a stock solution of DHR 6G in DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the DHR 6G stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DHR 6G staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add fresh, pre-warmed medium containing your experimental treatments. Include the following controls:
-
Vehicle control
-
Positive control (Antimycin A)
-
Your treatment
-
Your treatment + Verapamil
-
FCCP control
-
4. Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: ~525/555 nm) at various time points (e.g., 0, 30, 60, 120 minutes).
-
Alternatively, capture images using a fluorescence microscope at the desired time points.
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treatment groups to the vehicle control at time zero.
-
Plot the change in fluorescence intensity over time for each condition.
Signaling Pathways and Visualizations
Factors Influencing this compound Retention in Mitochondria
The retention of the oxidized, fluorescent form of DHR 6G (Rhodamine 6G) within the mitochondria is a delicate balance between the electrochemical gradient that drives its accumulation and cellular mechanisms that can actively remove it. The following diagram illustrates the key factors involved.
Caption: Factors governing DHR 6G mitochondrial retention.
Experimental Workflow for Troubleshooting DHR 6G Leakage
The following workflow provides a logical sequence of experiments to identify the cause of DHR 6G leakage.
Caption: Troubleshooting workflow for DHR 6G leakage.
Signaling Pathways Regulating ABC Transporter Expression and Activity
The expression and activity of ABC transporters, such as P-glycoprotein, are regulated by various signaling pathways. Understanding these pathways can provide insights into potential indirect effects of your experimental treatments on DHR 6G efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of mitochondrial membrane potential in the isolated rat lung using rhodamine 6G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet irradiation increases green fluorescence of dihydrorhodamine (DHR) 123: false‐positive results for reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrorhodamine 6G Signal Normalization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydrorhodamine 6G (DHR6G) for the quantitative analysis of reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHR6G) and how does it detect ROS?
A1: this compound (DHR6G) is a non-fluorescent, cell-permeable dye that is the reduced form of Rhodamine 6G.[1] Upon entering cells, DHR6G can be oxidized by various reactive oxygen species (ROS), such as superoxide, to its fluorescent counterpart, Rhodamine 6G. This fluorescent product accumulates in the mitochondria.[1] The resulting fluorescence intensity is directly proportional to the amount of ROS present, allowing for the quantification of intracellular ROS levels.
Q2: Why is signal normalization crucial for quantitative DHR6G analysis?
A2: Signal normalization is essential to ensure that observed changes in fluorescence are due to alterations in ROS levels and not experimental variability. Factors such as unequal cell numbers, variations in dye loading, and differences in cell health can all affect fluorescence intensity independently of ROS production. Normalization corrects for these variables, allowing for accurate comparison of ROS levels between different samples and experiments.
Q3: What are the common methods for normalizing DHR6G fluorescence data?
A3: Common normalization methods include:
-
Cell Number Normalization: Dividing the total fluorescence intensity by the number of cells in the analyzed population. This can be determined by cell counting or by using a nuclear counterstain like DAPI or Hoechst.[2]
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Internal Control Normalization: Using a constitutively expressed fluorescent protein (e.g., GFP, RFP) in the cells as an internal standard. The DHR6G signal is then divided by the fluorescent protein signal on a per-cell basis.
-
Normalization to a Control Group: Expressing the fluorescence intensity of treated samples as a fold change relative to the average fluorescence intensity of an untreated or vehicle-treated control group.[3]
Q4: Can I use DHR6G interchangeably with other ROS probes like DCFH-DA?
A4: While both DHR6G and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to detect ROS, they have different properties and specificities.[4] DHR6G is oxidized to the fluorescent Rhodamine 6G, while DCFH-DA is oxidized to dichlorofluorescein (DCF). The choice of probe may depend on the specific ROS being investigated and the experimental system. It is generally not recommended to switch between probes in the middle of a study as this can introduce variability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autoxidation of DHR6G: The probe can oxidize spontaneously, especially when exposed to light or air. 2. Cellular Autofluorescence: Some cell types naturally exhibit higher background fluorescence. 3. Media Components: Phenol red and other components in cell culture media can be fluorescent. | 1. Prepare DHR6G solutions fresh and protect them from light. Minimize the time between probe loading and measurement. 2. Include an unstained cell control to measure and subtract the autofluorescence. 3. Use phenol red-free media for the experiment. Wash cells with phosphate-buffered saline (PBS) before probe loading. |
| Low or No Signal | 1. Insufficient Probe Loading: The concentration of DHR6G or the incubation time may be too low. 2. Ineffective ROS Stimulation: The positive control stimulus (e.g., H₂O₂, PMA) may not be working. 3. Rapid Signal Loss (Photobleaching): The fluorescent product (Rhodamine 6G) is susceptible to photobleaching upon prolonged exposure to excitation light. | 1. Optimize the DHR6G concentration and incubation time for your specific cell type. 2. Verify the activity of your ROS inducer. Prepare fresh solutions of the stimulus. 3. Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy. Acquire images promptly after staining. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells or plates. 2. Variable Probe Loading: Inconsistent incubation times or DHR6G concentrations between samples. 3. Instrument Settings: Fluctuations in lamp intensity or detector sensitivity. | 1. Ensure a homogenous single-cell suspension before seeding. Check for even cell distribution before the experiment. 2. Standardize all incubation steps and ensure accurate pipetting of the DHR6G solution. 3. Warm up the instrument before use. Use standardized settings for all acquisitions. Calibrate the instrument with fluorescent standards if available. |
| Signal Not Proportional to Expected ROS Levels | 1. Probe Saturation: At very high ROS concentrations, the probe may become saturated, leading to a non-linear response. 2. Cell Death: High levels of ROS can induce cytotoxicity, leading to cell loss and an apparent decrease in signal. | 1. Perform a dose-response curve with a known ROS inducer to determine the linear range of the assay. 2. Co-stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Intracellular ROS by Flow Cytometry
This protocol details the measurement of ROS in a cell suspension using DHR6G and flow cytometry.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed, serum-free medium without phenol red.
-
-
Probe Loading:
-
Prepare a stock solution of DHR6G in dimethyl sulfoxide (DMSO).
-
Dilute the DHR6G stock solution in the serum-free medium to a final working concentration (typically 1-10 µM, requires optimization).
-
Add the DHR6G working solution to the cell suspension.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Treatment (Optional):
-
After loading, centrifuge the cells, remove the supernatant, and resuspend in fresh medium.
-
Add your experimental compounds or a positive control (e.g., 100 µM H₂O₂ or 100 ng/mL PMA) and incubate for the desired duration.
-
-
Washing:
-
Centrifuge the cells, remove the supernatant, and wash the cell pellet once with ice-cold PBS.
-
-
Data Acquisition:
-
Resuspend the cells in ice-cold PBS.
-
Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm) and an emission filter for Rhodamine 6G (typically ~525-550 nm).
-
Collect data from at least 10,000 events per sample.
-
-
Data Normalization and Analysis:
-
Gate on the live cell population using forward and side scatter properties.
-
Calculate the mean fluorescence intensity (MFI) of the Rhodamine 6G signal for each sample.
-
Normalize the MFI by dividing the MFI of treated samples by the MFI of the control sample to get the fold change in ROS production.
-
Protocol 2: In Situ Detection of ROS by Fluorescence Microscopy
This protocol outlines the visualization and quantification of ROS in adherent cells using DHR6G and fluorescence microscopy.
-
Cell Seeding:
-
Seed cells onto glass coverslips or in a clear-bottomed imaging plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed, serum-free medium without phenol red.
-
Prepare a DHR6G working solution (typically 1-10 µM) in serum-free medium.
-
Add the working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Treatment (Optional):
-
Remove the DHR6G solution and add fresh medium containing your experimental compounds or a positive control. Incubate for the desired time.
-
-
Nuclear Counterstaining (for Normalization):
-
Wash the cells with PBS.
-
Incubate with a nuclear stain (e.g., Hoechst 33342 or DAPI) according to the manufacturer's protocol.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope with appropriate filters for Rhodamine 6G (e.g., TRITC or Cy3 channel) and the nuclear stain (e.g., DAPI channel).
-
Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
-
Data Normalization and Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity.
-
Outline individual cells or the entire field of view.
-
Measure the integrated fluorescence intensity for both the Rhodamine 6G and the nuclear stain channels.
-
Normalize the Rhodamine 6G signal by dividing it by the nuclear stain signal to account for cell number.
-
Express the normalized fluorescence of treated samples as a fold change relative to the control.
-
Visualizations
Caption: DHR6G is oxidized by ROS to the fluorescent Rhodamine 6G.
Caption: Experimental workflow for quantitative ROS analysis using DHR6G.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data manipulation? It's normal(ization)! - the Node [thenode.biologists.com]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
impact of cell culture conditions on Dihydrorhodamine 6G assay
Welcome to the Technical Support Center for the Dihydrorhodamine 6G (DHR-6G) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of cell culture conditions on this assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (DHR-6G) is a non-fluorescent, cell-permeant dye that is the reduced form of Rhodamine 6G.[1][2] Once inside the cell, DHR-6G can be oxidized by reactive oxygen species (ROS), particularly superoxide, and other cellular redox systems. This oxidation converts DHR-6G into the highly fluorescent Rhodamine 6G, which primarily accumulates in the mitochondria.[1][2] The resulting fluorescence intensity is proportional to the level of intracellular ROS.
Q2: My fluorescence signal is weak. What are the common causes and how can I improve it?
A2: A weak fluorescence signal can be due to several factors. DHR-6G itself has been reported to exhibit weaker fluorescence intensity compared to other ROS probes like Dihydrorhodamine 123 (DHR-123).[3] Here is a troubleshooting guide to enhance your signal:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for Rhodamine 6G ( excitation ~525 nm, emission ~555 nm).
-
Low Probe Concentration: The concentration of DHR-6G may be too low. You may need to optimize the concentration for your specific cell type and experimental conditions.
-
Photobleaching: Rhodamine 6G can be susceptible to photobleaching. Minimize the exposure of your samples to the excitation light. Using an anti-fade mounting medium can also help if you are performing fluorescence microscopy.
-
Suboptimal pH: The pH of your buffer or medium can influence the fluorescence of Rhodamine 6G. Ensure the pH is within the optimal range for the dye.
-
Cell Health: Unhealthy or dying cells may not have the necessary enzymatic activity to efficiently oxidize DHR-6G. Ensure your cells are viable and healthy before starting the assay.
Q3: I am observing high background fluorescence. What could be the cause and how can I reduce it?
A3: High background fluorescence can mask the specific signal from your experimental samples. Common causes and solutions are outlined below:
-
Autofluorescence: Some cell types and media components can exhibit natural fluorescence. Phenol red and riboflavin in cell culture media are known to contribute to background fluorescence.
-
Solution: Use phenol red-free media for the assay. Whenever possible, perform the final incubation and measurement steps in a clear, colorless buffer like PBS.
-
-
Probe Auto-oxidation: DHR-6G can auto-oxidize, leading to a high background signal.
-
Solution: Prepare fresh DHR-6G working solutions immediately before use. Protect the stock solution and working solution from light and excessive exposure to air.
-
-
Non-specific Staining: The probe may bind non-specifically to cellular components or the culture plate.
-
Solution: Ensure adequate washing steps after probe incubation to remove any unbound dye. Consider using black-walled microplates for fluorescence readings to reduce background from scattered light.
-
Q4: Can components of my cell culture medium interfere with the DHR-6G assay?
A4: Yes, several components can interfere with the assay:
-
Phenol Red: This common pH indicator has been shown to act as a substrate for peroxidases and can modulate cellular redox environments, potentially interfering with the assay. It also contributes to background fluorescence.
-
Serum: Fetal Bovine Serum (FBS) contains various proteins and antioxidants that can react with ROS or the DHR-6G probe itself. The level of serum can impact cell metabolism and proliferation, which in turn affects ROS production.
-
Pyruvate: Sodium pyruvate is often added to cell culture media as an energy source and has antioxidant properties, which could scavenge ROS and lead to an underestimation of their levels.
Troubleshooting Guides
Issue 1: Inconsistent results between wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution. |
| Variable Probe Concentration | Prepare a master mix of the DHR-6G working solution to add to all wells to ensure a consistent final concentration. |
| Inconsistent Incubation Times | Use a multichannel pipette for adding reagents and stopping the reaction to ensure consistent incubation times across all wells. Stagger the start of the experiment if necessary. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cell Confluency Differences | Cell density can significantly impact cellular metabolism and ROS production. Seed cells at a consistent density and perform experiments at a consistent level of confluency. |
Issue 2: Cell death or morphological changes after adding DHR-6G.
| Potential Cause | Troubleshooting Steps |
| Probe Cytotoxicity | High concentrations of DHR-6G or the solvent used to dissolve it (like DMSO) can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration of DHR-6G for your cell line. Keep the final concentration of DMSO as low as possible (typically <0.5%). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to assess its effect. |
| Phototoxicity | Excessive exposure to excitation light, especially in the presence of a fluorescent probe, can induce phototoxicity and cell death. Minimize light exposure during imaging. |
Experimental Protocols
Protocol 1: DHR-6G Assay for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed adherent cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence plate reader measurements) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Treat the cells with your experimental compounds (e.g., ROS inducers or inhibitors) in serum-free medium or a buffer of your choice for the desired duration. Include appropriate positive and negative controls.
-
-
DHR-6G Staining:
-
Prepare a fresh working solution of DHR-6G (typically 1-10 µM) in serum-free medium or PBS. Protect the solution from light.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the DHR-6G working solution to each well and incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Add a final volume of PBS or HBSS to each well.
-
Measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., Ex/Em = 525/555 nm).
-
Protocol 2: DHR-6G Assay for Suspension Cells
-
Cell Preparation:
-
Count the suspension cells and adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL) in serum-free medium.
-
-
Cell Treatment:
-
Aliquot the cell suspension into flow cytometry tubes or a multi-well plate.
-
Treat the cells with your experimental compounds for the desired duration.
-
-
DHR-6G Staining:
-
Add the DHR-6G working solution to each tube or well to achieve the final desired concentration.
-
Incubate for 15-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, centrifuge the cells to pellet them.
-
Resuspend the cell pellet in fresh, pre-warmed PBS.
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence in the appropriate channel for Rhodamine 6G.
-
Quantitative Data Summary
The following tables provide a general overview of how different cell culture parameters can influence the DHR-6G assay. The exact quantitative impact will be cell-type and experiment-specific.
Table 1: Effect of Serum Concentration on DHR-6G Fluorescence
| Serum Concentration | Expected Effect on Cell Proliferation | Expected Impact on Basal ROS | Potential Impact on DHR-6G Readout |
| 0% (Serum Starvation) | Decreased proliferation, cell cycle arrest | May increase or decrease depending on cell type and duration | Can alter baseline fluorescence; may enhance sensitivity to certain stimuli. |
| 1-5% (Reduced Serum) | Slower proliferation | Generally lower than high serum | May provide a more stable baseline for detecting induced ROS. |
| 10-20% (Standard Serum) | Optimal proliferation | Higher metabolic activity, potentially higher basal ROS | Higher background and potential for interference from serum components. |
Table 2: Influence of Media Components on DHR-6G Assay
| Media Component | Potential Interference | Recommended Action |
| Phenol Red | Background fluorescence, potential redox activity. | Use phenol red-free medium for the assay. |
| High Glucose | Can increase metabolic activity and ROS production. | Be consistent with the glucose concentration in your media. |
| Pyruvate | Can act as an antioxidant, scavenging ROS. | Consider using pyruvate-free medium during the assay. |
| Riboflavin | Can be autofluorescent. | If background is high, consider using a medium with lower riboflavin content. |
Visualizations
Caption: Mechanism of DHR-6G for ROS detection.
Caption: Troubleshooting workflow for common DHR-6G assay issues.
References
troubleshooting variability in Dihydrorhodamine 6G experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Dihydrorhodamine 6G (DHR-6G) experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHR-6G) and what is it used for?
A1: this compound (DHR-6G) is the reduced, non-fluorescent form of Rhodamine 6G. It is a cell-permeant dye used as a fluorescent probe to detect intracellular reactive oxygen species (ROS), including superoxide.[1][2] Upon entering a cell, DHR-6G is oxidized by ROS, converting it into the fluorescent Rhodamine 6G, which primarily accumulates in the mitochondria.[1][2] This fluorescence can be measured to quantify the level of oxidative stress within the cell.
Q2: What are the main sources of variability in DHR-6G experiments?
A2: Variability in DHR-6G assays can arise from several factors, including:
-
Sample Preparation: The method of cell isolation and handling can activate cells prematurely, leading to false positives.[3]
-
Reagent Quality and Storage: Improper storage of DHR-6G can lead to auto-oxidation and high background fluorescence.
-
Experimental Conditions: Incubation time, temperature, and pH can significantly impact the rate of DHR-6G oxidation.
-
Cell Health and Concentration: The viability and number of cells used can affect the fluorescence signal.
-
Stimulant Choice and Concentration: The type and concentration of the stimulus used to induce ROS production will determine the magnitude of the response.
-
Instrumentation Settings: Incorrect settings on the flow cytometer or fluorescence microscope can lead to inaccurate measurements.
Q3: How does DHR-6G differ from Dihydrorhodamine 123 (DHR-123)?
A3: Both are probes for detecting ROS. However, studies suggest that DHR-123 is superior for the instantaneous detection of cellular hydrogen peroxide. DHR-6G, on the other hand, is also useful for detecting superoxide. The choice between the two depends on the specific reactive oxygen species of interest.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DHR-6G experiments.
Issue 1: High Background Fluorescence in Unstimulated (Control) Cells
Question: My control cells, which have not been treated with a stimulus, are showing high green fluorescence. What could be the cause?
Answer: High background fluorescence in unstimulated cells is a common issue that can obscure the true signal from stimulated cells. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| DHR-6G Reagent Oxidation | Store DHR-6G stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture. Prepare working solutions fresh for each experiment. | DHR-6G is sensitive to light and air, and can auto-oxidize over time, leading to a fluorescent product and high background. |
| Cell Activation During Preparation | Handle cells gently during isolation and washing. Avoid harsh vortexing or centrifugation. Ensure all buffers and media are at the appropriate temperature. | Mechanical stress and temperature fluctuations can activate phagocytes, leading to premature ROS production. |
| Suboptimal DHR-6G Concentration | Perform a titration experiment to determine the optimal DHR-6G concentration for your cell type. Start with a range of 1-10 µM. | Too high a concentration of the probe can lead to non-specific staining and increased background. |
| Autofluorescence | Run an unstained cell control to assess the intrinsic fluorescence of your cells. If high, consider using a different cell type or a plate reader with appropriate background subtraction. | Some cell types naturally exhibit higher autofluorescence, which can interfere with the DHR-6G signal. |
| Contaminated Reagents or Media | Use fresh, sterile buffers and media. Ensure all reagents are free of microbial contamination. | Contaminants can induce an oxidative burst in cells, leading to a false-positive signal. |
Issue 2: Low or No Signal in Stimulated Cells
Question: I am not observing a significant increase in fluorescence in my stimulated cells compared to the control. What should I check?
Answer: A weak or absent signal in stimulated cells suggests a problem with either the cells' ability to produce ROS or the detection of the fluorescent signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Stimulant | Verify the concentration and activity of your stimulant (e.g., PMA, fMLP). Prepare fresh dilutions for each experiment. Consider trying a different stimulant. | The stimulant may have degraded or may not be effective for your specific cell type. PMA is a potent, general activator, while fMLP is a more specific bacterial peptide mimic. |
| Suboptimal Incubation Time | Optimize the incubation time with the stimulant. A typical range is 15-60 minutes, but this can vary depending on the cell type and stimulant. | The peak of the oxidative burst can be transient. A time-course experiment can help identify the optimal measurement window. |
| Incorrect DHR-6G Loading | Ensure cells are incubated with DHR-6G for a sufficient amount of time (e.g., 15-30 minutes) to allow for adequate cellular uptake. | Insufficient loading of the probe will result in a weak signal, even with a strong oxidative burst. |
| Cell Viability Issues | Check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and metabolically active. | Dead or unhealthy cells will not be able to mount an effective oxidative burst. |
| Instrument Settings | Confirm that the correct excitation (around 530 nm) and emission (around 550 nm) filters are being used for Rhodamine 6G. Adjust the gain or PMT voltage to ensure the signal is within the dynamic range of the instrument. | Improper instrument settings can lead to failure to detect the fluorescent signal. |
Issue 3: High Variability Between Replicates
Question: I am seeing significant differences in fluorescence intensity between my technical or biological replicates. How can I improve consistency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Numbers | Accurately count cells before plating or analysis. Ensure each well or tube receives the same number of cells. | Variations in cell density will directly impact the total fluorescence signal. |
| Temperature and Time Fluctuations | Use a water bath or incubator to maintain a consistent temperature during incubation steps. Time all incubations precisely. | Enzymatic reactions, including ROS production, are highly sensitive to temperature and time. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. | Inaccurate reagent volumes will lead to inconsistent concentrations and variable results. |
| Uneven Cell Stimulation | Ensure that the stimulant is mixed thoroughly and evenly with the cell suspension. | Inadequate mixing can lead to some cells being stimulated more than others. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS. | "Edge effects" are a common source of variability in plate-based assays. |
Experimental Protocols
General Protocol for DHR-6G Assay using Flow Cytometry
This is a general protocol and may require optimization for your specific cell type and experimental conditions.
Reagent Preparation:
-
DHR-6G Stock Solution: Dissolve DHR-6G in DMSO to a stock concentration of 1-10 mM. Store in small, single-use aliquots at -80°C, protected from light.
-
DHR-6G Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free media) to a final working concentration of 1-10 µM.
-
Stimulant Solution: Prepare fresh dilutions of your chosen stimulant (e.g., 100 nM PMA or 1 µM fMLP) in the appropriate buffer.
Staining and Analysis:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
DHR-6G Loading: Add the DHR-6G working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash once with pre-warmed buffer to remove excess DHR-6G.
-
Stimulation: Resuspend the cells in pre-warmed buffer. Add the stimulant to the appropriate samples. Include an unstimulated control (add buffer only).
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Acquisition: Analyze the samples on a flow cytometer using an excitation wavelength of ~488 nm and detecting the emission in the green channel (~525-550 nm).
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the Rhodamine 6G signal.
Visualizations
Experimental Workflow
Caption: A flowchart of the DHR-6G experimental workflow.
Signaling Pathway
Caption: Simplified pathway of ROS production and DHR-6G oxidation.
References
Validation & Comparative
A Researcher's Guide to Validating Dihydrorhodamine 6G Results with Alternative ROS Probes
In the dynamic field of cellular biology and drug development, the accurate detection of Reactive Oxygen Species (ROS) is crucial for understanding oxidative stress and its implications in various physiological and pathological processes. Dihydrorhodamine 6G (DHR 6G) is a commonly utilized fluorescent probe for this purpose. However, to ensure the robustness and validity of experimental findings, it is imperative to cross-validate results using alternative ROS probes with distinct mechanisms and specificities. This guide provides a comprehensive comparison of this compound with other prevalent ROS probes, namely 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), CellROX® Deep Red, and MitoSOX™ Red. We present a detailed analysis of their performance, supported by experimental protocols and quantitative data to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of ROS Probes
The selection of an appropriate ROS probe is contingent upon the specific experimental context, including the type of ROS being investigated, the cellular compartment of interest, and the detection methodology. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives.
Table 1: General Characteristics of ROS Probes
| Feature | This compound (DHR 6G) | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | CellROX® Deep Red | MitoSOX™ Red |
| Target ROS | Primarily hydrogen peroxide, peroxyl radicals, and peroxynitrite.[1][2] | General indicator of various ROS, including hydroxyl radicals and nitrogen dioxide.[3] | Superoxide and hydroxyl radicals. | Specifically mitochondrial superoxide.[4] |
| Cellular Localization | Oxidized product accumulates in mitochondria.[5] | Cytosol. | Primarily nucleus and mitochondria (upon oxidation and DNA binding). | Mitochondria. |
| Excitation/Emission (nm) | ~500 / ~536 (Rhodamine 6G) | ~485 / ~530 (DCF) | ~644 / ~665 | ~510 / ~580 |
| Readout | Green Fluorescence | Green Fluorescence | Deep Red Fluorescence | Red Fluorescence |
| Cell Permeability | Permeable | Permeable | Permeable | Permeable |
Table 2: Performance Comparison of ROS Probes
| Performance Metric | This compound (DHR 6G) | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | CellROX® Deep Red | MitoSOX™ Red |
| Relative Sensitivity to Oxidation | Lower sensitivity to oxidation compared to DCFH-DA and DHR 123. | Higher sensitivity to oxidation. | Reported to be a robust and sensitive indicator. | Highly sensitive and specific to superoxide. |
| Specificity | Non-specific, reacts with a broad range of oxidizing species. | Non-specific, prone to auto-oxidation and photo-oxidation. | Specific for superoxide and hydroxyl radicals. | Highly specific for mitochondrial superoxide. |
| Photostability | Generally good photostability of the oxidized product (Rhodamine 6G). | The oxidized product (DCF) is susceptible to photobleaching. | Signal is retained after formaldehyde fixation. | Generally stable fluorescence of the oxidized product. |
| Signal Retention | Good retention of the cationic oxidized product in mitochondria. | The oxidized product can leak from cells. | Good retention after formaldehyde fixation. | Good retention within the mitochondria. |
| Limitations | Lower sensitivity compared to some other probes. | Lack of specificity, potential for artifacts due to auto-oxidation. | May require optimization for different cell types. | High concentrations can affect mitochondrial function. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the use of this compound and the alternative ROS probes.
This compound (DHR 6G) Protocol for Intracellular ROS Detection
This protocol is adapted from protocols for the structurally similar probe, Dihydrorhodamine 123.
Materials:
-
This compound (DHR 6G) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
ROS-inducing agent (positive control, e.g., H₂O₂)
-
ROS scavenger (negative control, e.g., N-acetylcysteine)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Reagent Preparation: Prepare a fresh working solution of DHR 6G by diluting the stock solution in pre-warmed PBS or HBSS to a final concentration of 1-10 µM. Protect the solution from light.
-
Cell Loading: Remove the cell culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the DHR 6G working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
Induction of ROS:
-
For the positive control, add a known ROS-inducing agent (e.g., H₂O₂) to the designated wells.
-
For the negative control, pre-incubate cells with an ROS scavenger (e.g., N-acetylcysteine) for at least 1 hour before adding the ROS-inducing agent.
-
For experimental wells, add the test compounds.
-
-
Fluorescence Measurement: Immediately after adding the treatments, measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 500 nm and emission at approximately 536 nm. Kinetic readings can be taken over a desired time course.
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) Protocol
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
PBS or HBSS
Procedure:
-
Cell Seeding: Seed cells as described for the DHR 6G protocol.
-
Reagent Preparation: Prepare a fresh working solution of DCFH-DA by diluting the stock solution in serum-free medium or PBS to a final concentration of 5-20 µM.
-
Cell Loading: Remove the culture medium, wash the cells once with PBS, and then incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Induction of ROS and Measurement: Add the test compounds or controls in cell culture medium or PBS. Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
CellROX® Deep Red Protocol
Materials:
-
CellROX® Deep Red Reagent stock solution (e.g., 5 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells as previously described.
-
Induction of ROS: Treat cells with the experimental compounds or controls in complete culture medium for the desired duration.
-
Probe Loading: Add CellROX® Deep Red Reagent directly to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Remove the medium and wash the cells three times with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope, high-content imager, or flow cytometer with excitation at ~644 nm and emission at ~665 nm. The signal can be fixed with formaldehyde if required.
MitoSOX™ Red Protocol
Materials:
-
MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)
-
HBSS or other suitable buffer
Procedure:
-
Cell Seeding: Seed cells as previously described.
-
Reagent Preparation: Prepare a fresh working solution of MitoSOX™ Red by diluting the stock solution in pre-warmed HBSS to a final concentration of 1-5 µM.
-
Cell Loading: Remove the culture medium, wash the cells with warm HBSS, and then add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Analysis: Image the cells immediately using a fluorescence microscope or flow cytometer with excitation at ~510 nm and emission at ~580 nm.
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for measuring intracellular ROS using fluorescent probes.
Caption: Simplified mechanism of action for this compound and DCFH-DA.
Caption: Mechanism of action for the more specific ROS probes, CellROX® Deep Red and MitoSOX™ Red.
Conclusion
References
- 1. Dihydrorhodamine 123 is superior to 2,7-dichlorodihydrofluorescein diacetate and this compound in detecting intracellular hydrogen peroxide in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Dihydrorhodamine 6G vs. MitoSOX for Mitochondrial Superoxide Detection
For researchers, scientists, and drug development professionals navigating the complexities of mitochondrial oxidative stress, the accurate detection of mitochondrial superoxide is paramount. This guide provides an objective comparison of two commonly used fluorescent probes: Dihydrorhodamine 6G (DHRh 6G) and MitoSOX Red, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key player in various pathologies. Its precise measurement is therefore essential for understanding cellular physiology and disease. This compound and MitoSOX Red are two probes that accumulate in the mitochondria and become fluorescent upon oxidation, purportedly indicating the presence of superoxide. However, their mechanisms, specificity, and performance differ significantly.
Principles of Detection
This compound (DHRh 6G) is a non-fluorescent derivative of the green-fluorescent dye Rhodamine 6G. It is a cell-permeant molecule that passively diffuses across cellular membranes and accumulates in the mitochondria due to the mitochondrial membrane potential. Once inside, DHRh 6G can be oxidized by various ROS to its fluorescent form, Rhodamine 6G. While it is reported to be useful for detecting ROS including superoxide, it is not specific for superoxide and can be oxidized by other species such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻)[1][2].
MitoSOX Red is a derivative of hydroethidine (also known as dihydroethidium) that is chemically modified with a triphenylphosphonium cation. This positive charge directs its accumulation specifically within the mitochondria of live cells, driven by the mitochondrial membrane potential[3][4]. MitoSOX Red is selectively oxidized by superoxide to form a specific fluorescent product, 2-hydroxy-mito-ethidium, which intercalates with mitochondrial DNA, leading to a significant increase in red fluorescence[5]. While other reactive species can oxidize MitoSOX Red to a lesser extent, the formation of 2-hydroxy-mito-ethidium is considered specific to superoxide.
Performance Comparison: A Data-Driven Analysis
| Feature | This compound (DHRh 6G) | MitoSOX Red |
| Target Analyte | General Reactive Oxygen Species (ROS) | Primarily Superoxide (O₂•⁻) |
| Mitochondrial Targeting | Accumulates in mitochondria | Specifically targets mitochondria via triphenylphosphonium cation |
| Fluorescent Product | Rhodamine 6G (Green Fluorescence) | 2-hydroxy-mito-ethidium (Red Fluorescence) |
| Specificity for Superoxide | Low; reacts with various ROS | High; specific reaction product with superoxide |
| Excitation/Emission (nm) | ~505 / ~530 | ~510 / ~580 (for superoxide product) |
| Potential for Artifacts | Can be oxidized by species other than superoxide, leading to false positives. | Can be oxidized by other ROS to non-specific products. Dual-excitation imaging or HPLC can improve specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for using this compound and MitoSOX Red for mitochondrial superoxide detection using fluorescence microscopy and flow cytometry.
This compound Protocol for Fluorescence Microscopy
-
Cell Preparation: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or a suitable buffer (e.g., HBSS).
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the DHRh 6G working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Induction of Superoxide (Optional): If desired, replace the loading solution with a buffer containing a superoxide-inducing agent (e.g., Antimycin A) and incubate for the desired time.
-
Imaging: Wash the cells twice with pre-warmed buffer. Add fresh buffer to the cells and immediately image using a fluorescence microscope equipped with filters appropriate for Rhodamine 6G (Excitation: ~505 nm, Emission: ~530 nm).
MitoSOX Red Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., pre-warmed HBSS with Ca²⁺ and Mg²⁺).
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed buffer immediately before use.
-
Probe Loading: Add the MitoSOX Red working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.
-
Induction of Superoxide (Optional): Add a superoxide-inducing agent to the cell suspension and incubate for the desired time.
-
Analysis: Analyze the cells by flow cytometry, detecting the red fluorescence in the appropriate channel (e.g., PE or a similar channel with an emission filter around 580 nm).
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Landscape of Reactive Oxygen Species Detection: A Comparative Guide to Dihydrorhodamine 6G
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is paramount in unraveling cellular signaling pathways and the progression of various diseases. Dihydrorhodamine 6G (DHR 6G) has emerged as a commonly utilized fluorescent probe for this purpose. This guide provides a comprehensive comparison of DHR 6G's specificity for different ROS, alongside alternative probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound is the reduced, non-fluorescent precursor to the highly fluorescent Rhodamine 6G. Upon entering cells, it can be oxidized by certain ROS, leading to a detectable fluorescent signal that is often localized within the mitochondria. While it is frequently employed for the detection of superoxide, its specificity has been a subject of investigation.
Specificity of this compound: A Comparative Analysis
The utility of a fluorescent probe is intrinsically linked to its specificity for the analyte of interest. While DHR 6G is often marketed as a superoxide indicator, evidence suggests a broader reactivity with various ROS. The oxidation of dihydrorhodamines is not always a direct reaction but can be mediated by secondary radicals. For instance, the reaction with peroxynitrite is thought to occur via the hydroxyl and nitrogen dioxide radicals formed from peroxynitrite's decomposition. This lack of absolute specificity necessitates a careful consideration of the experimental context and the potential for misleading results.
One study directly comparing dihydrorhodamine probes for the detection of intracellular hydrogen peroxide found that Dihydrorhodamine 123 (a close analog of DHR 6G) was superior, with DHR 6G exhibiting weaker fluorescence intensity in this context.[1] Conversely, other research suggests that dihydrorhodamines are sensitive and efficient traps for peroxynitrite.[2] This highlights the nuanced reactivity of DHR 6G and the importance of using more specific probes when aiming to identify and quantify a particular ROS.
To provide a clearer picture, the following table summarizes the known reactivity of DHR 6G and compares it with alternative, more specific fluorescent probes for major ROS.
| Reactive Oxygen Species | This compound Reactivity | Alternative Probe(s) | Key Features of Alternatives |
| Superoxide (O₂•⁻) | Moderate | MitoSOX™ Red | Highly selective for mitochondrial superoxide. |
| Hydrogen Peroxide (H₂O₂) | Low to Moderate | MitoPY1 | Selective for mitochondrial hydrogen peroxide. |
| Hydroxyl Radical (•OH) | High (via secondary radicals) | MitoROS™ OH580 | Highly selective for hydroxyl radical. |
| Peroxynitrite (ONOO⁻) | High (via secondary radicals) | Boronate-based probes | High selectivity and rapid reaction with peroxynitrite. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the use of this compound and a selection of specific ROS probes.
Protocol for General ROS Detection using this compound
This protocol is adapted from methods for similar dihydrorhodamine probes and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (DHR 6G)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a stock solution of DHR 6G: Dissolve DHR 6G in DMSO to a concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light.
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency.
-
Loading of DHR 6G:
-
Dilute the DHR 6G stock solution in pre-warmed serum-free medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DHR 6G loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
ROS Induction (Optional): If studying induced ROS production, treat the cells with your stimulus of interest during or after the probe loading.
-
Washing: Gently wash the cells two to three times with warm PBS or medium to remove excess probe.
-
Imaging/Measurement:
-
Add fresh warm PBS or medium to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~500/530 nm) or a fluorescence plate reader.
-
Experimental Workflow for ROS Detection
Caption: A general workflow for cellular ROS detection using fluorescent probes.
Signaling Pathway of DHR 6G Activation
The conversion of DHR 6G to its fluorescent form, Rhodamine 6G, is an oxidative process. While the exact mechanisms can vary depending on the specific ROS involved, the general pathway involves the removal of hydrogen atoms from the DHR 6G molecule, leading to the restoration of the conjugated system responsible for fluorescence.
Caption: Oxidation of this compound by ROS to its fluorescent form.
Conclusion
This compound is a valuable tool for the general detection of oxidative stress, particularly within the mitochondria. However, its lack of specificity for a single ROS necessitates caution in data interpretation. For researchers aiming to dissect the roles of specific reactive oxygen species, the use of more selective probes, such as MitoSOX™ Red for superoxide or boronate-based probes for peroxynitrite, is strongly recommended. By understanding the capabilities and limitations of each probe and employing rigorous experimental protocols, researchers can confidently advance their understanding of the intricate role of ROS in health and disease.
References
A Head-to-Head Battle of ROS Probes: Dihydrorhodamine 6G vs. Amplex Red in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a suitable fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two widely used probes, Dihydrorhodamine 6G (DHR 6G) and Amplex Red, offering insights into their mechanisms, experimental protocols, and quantitative performance to inform your selection process.
Reactive oxygen species play a dual role in cellular physiology, acting as signaling molecules at low concentrations and inducing oxidative stress and cellular damage at elevated levels. The ability to accurately quantify ROS is crucial for understanding their involvement in numerous pathological conditions and for the development of novel therapeutics. This compound and Amplex Red are two common tools in the researcher's arsenal for this purpose, each with its own set of advantages and limitations.
At a Glance: Key Performance Characteristics
| Feature | This compound (DHR 6G) | Amplex Red |
| Primary Target | General ROS (e.g., superoxide, peroxynitrite) | Hydrogen Peroxide (H₂O₂) |
| Reaction Principle | Oxidation to fluorescent Rhodamine 6G | HRP-catalyzed oxidation to fluorescent resorufin |
| Measurement Location | Primarily intracellular (mitochondria) | Primarily extracellular |
| Specificity | Broad-range for various ROS | Highly specific for H₂O₂ |
| Stoichiometry | Not a simple 1:1 ratio with a specific ROS | 1:1 stoichiometry with H₂O₂[1][2][3] |
| Excitation/Emission | ~500 nm / ~530 nm (Rhodamine 6G) | ~571 nm / ~585 nm (Resorufin)[4] |
| Key Advantages | Cell-permeable, detects a broad spectrum of ROS | High specificity and sensitivity for H₂O₂, stable end-product |
| Key Limitations | Lack of specificity, potential for auto-oxidation and photo-conversion[5] | Not suitable for intracellular H₂O₂ detection, requires HRP, light sensitive |
Delving into the Mechanisms: How They Work
The distinct mechanisms of DHR 6G and Amplex Red underpin their differing specificities and applications.
This compound (DHR 6G) is the non-fluorescent, reduced form of Rhodamine 6G. Being cell-permeable, it can enter cells and, in the presence of various reactive oxygen species, is oxidized to the highly fluorescent Rhodamine 6G, which characteristically accumulates in the mitochondria. This broad reactivity allows for the detection of a general increase in cellular ROS levels.
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), in contrast, offers high specificity for hydrogen peroxide (H₂O₂). In a reaction catalyzed by horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the stable, red-fluorescent oxidation product, resorufin. This assay is typically used to measure H₂O₂ released into the extracellular environment.
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible results hinge on meticulous experimental execution. Below are generalized protocols for both probes.
This compound Protocol for Cellular ROS Detection
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Seed cells in a suitable plate (e.g., 96-well black, clear bottom plate) and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of DHR 6G in a suitable solvent like DMSO. Immediately before use, dilute the DHR 6G stock solution to the final working concentration in a serum-free medium or buffer.
-
Cell Staining: Remove the culture medium from the cells and wash them once with a warm buffer (e.g., PBS or HBSS). Add the DHR 6G working solution to the cells and incubate in the dark at 37°C for a duration optimized for your cell type (typically 20-60 minutes).
-
Induction of ROS (Optional): If investigating the effects of a specific stimulus, add the compound of interest during or after the DHR 6G incubation period.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add buffer back to the wells and measure the fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., Ex/Em ~500/530 nm).
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 2. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Superoxide Anion Measurement: Dihydrorhodamine 6G vs. Electron Spin Resonance
For researchers, scientists, and drug development professionals, the accurate measurement of superoxide (O₂⁻) is critical in understanding cellular signaling, oxidative stress, and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two common methods for superoxide detection: the fluorescent probe Dihydrorhodamine 6G (DHR 6G) and the gold-standard technique of Electron Spin Resonance (ESR) spectroscopy.
While no direct cross-validation studies comparing this compound (DHR 6G) with Electron Spin Resonance (ESR) for superoxide measurement were identified in the public domain, this guide offers a comparative overview based on the established principles and experimental data for each technique. It is important to note that fluorescent probes like DHR 6G are generally considered less specific for superoxide than ESR spin trapping.
At a Glance: DHR 6G vs. ESR for Superoxide Detection
| Feature | This compound (DHR 6G) Assay | Electron Spin Resonance (ESR) with Spin Trapping |
| Principle of Detection | Oxidation of non-fluorescent DHR 6G to fluorescent Rhodamine 6G by reactive oxygen species. | Direct detection of the paramagnetic superoxide radical after it reacts with a spin trap to form a stable radical adduct. |
| Specificity for Superoxide | Low. DHR 6G is also oxidized by hydrogen peroxide (in the presence of peroxidases) and peroxynitrite.[1] | High. The resulting ESR spectrum is characteristic of the trapped radical, allowing for specific identification of superoxide. |
| Sensitivity | High, fluorescence-based detection is inherently sensitive. | High, capable of detecting low concentrations of radical adducts. |
| Quantitative Analysis | Semi-quantitative. Fluorescence intensity is proportional to total oxidizing species, not specifically superoxide. | Quantitative. The signal intensity is directly proportional to the concentration of the superoxide-spin trap adduct. |
| Instrumentation | Fluorescence microscope, plate reader, or flow cytometer. | ESR/EPR spectrometer. |
| Throughput | High-throughput compatible (e.g., 96-well plates). | Lower throughput, samples are typically measured individually. |
| Potential for Artifacts | High. Autoxidation of the probe, and its reaction with species other than superoxide can lead to false positives.[1] | Moderate. The stability of the spin adduct can be a limitation, and the spin trap itself can have biological effects. |
| Cellular Localization | Can provide information on the general location of oxidative stress within the cell. | Can be adapted with cell-permeable spin traps to measure intracellular superoxide. |
Signaling Pathways and Experimental Workflows
This compound (DHR 6G) Assay Workflow
The DHR 6G assay relies on the oxidation of the non-fluorescent probe to its fluorescent counterpart, Rhodamine 6G, in the presence of reactive oxygen species. This method is often used as a general indicator of oxidative stress rather than a specific measure of superoxide.
Caption: Workflow of the DHR 6G assay for detecting reactive oxygen species.
Electron Spin Resonance (ESR) Spin Trapping Workflow
ESR spin trapping is a more specific method that involves the reaction of the short-lived superoxide radical with a spin trap molecule to form a more stable radical adduct, which can then be detected by its characteristic ESR spectrum.
Caption: General workflow for superoxide detection using ESR spin trapping.
Experimental Protocols
This compound Assay for Cellular Reactive Oxygen Species
This protocol is a general guideline for using a dihydrorhodamine-based probe to measure intracellular ROS. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Materials:
-
This compound (DHR 6G) stock solution (e.g., 1 mM in DMSO)
-
Cells of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
-
Probe Loading:
-
Prepare a working solution of DHR 6G by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DHR 6G working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
After loading, cells can be treated with a stimulus to induce superoxide production (e.g., PMA, menadione).
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or medium back to the wells.
-
Measure the fluorescence using an appropriate instrument. For Rhodamine 6G, the excitation maximum is around 525 nm and the emission maximum is around 555 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the treated cells and compare it to untreated control cells.
-
Electron Spin Resonance (ESR) Measurement of Superoxide Using DMPO Spin Trap
This protocol provides a general framework for detecting superoxide in a biological sample using the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
Materials:
-
ESR (EPR) spectrometer
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
Biological sample (e.g., cell suspension, tissue homogenate)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Capillary tubes or flat cells for ESR measurement
Procedure:
-
Sample Preparation:
-
Prepare the biological sample in a suitable buffer. For cellular studies, a cell suspension of 1-10 x 10⁶ cells/mL is often used.
-
Prepare a stock solution of DMPO in the same buffer. A final concentration of 50-100 mM DMPO is typically used.
-
-
Spin Trapping Reaction:
-
In a small microcentrifuge tube, mix the cell suspension with the DMPO solution.
-
If inducing superoxide production, add the stimulus at this point.
-
The total volume will depend on the ESR sample holder (typically 50-200 µL).
-
-
ESR Measurement:
-
Immediately transfer the reaction mixture into an ESR capillary tube or flat cell.
-
Place the sample in the cavity of the ESR spectrometer.
-
Record the ESR spectrum. Typical instrument settings for detecting the DMPO-OOH adduct are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Scan Time: 1-2 minutes
-
-
-
Data Analysis:
-
The ESR spectrum of the DMPO-superoxide adduct (DMPO-OOH) has a characteristic 1:2:2:1 quartet of lines.
-
The signal intensity can be quantified by double integration of the spectrum and compared to a standard of a known concentration (e.g., TEMPO) to determine the concentration of the trapped superoxide.
-
Conclusion
The choice between DHR 6G and ESR for superoxide measurement depends on the specific research question and available resources. DHR 6G offers a high-throughput, accessible method for assessing general oxidative stress. However, for specific and quantitative measurement of superoxide, ESR with spin trapping remains the more reliable and definitive technique. Researchers should be aware of the limitations of fluorescent probes and, when possible, confirm findings with more specific methods like ESR, especially when making strong claims about the role of superoxide in a biological process.
References
Dihydrorhodamine 6G for Peroxynitrite Detection: A Critical Comparison Guide
For researchers, scientists, and drug development professionals, the accurate detection of peroxynitrite (ONOO⁻) is crucial for understanding its role in various physiological and pathological processes. While Dihydrorhodamine 6G (DHR 6G) and its analogue Dihydrorhodamine 123 (DHR 123) have been historically used for this purpose, their significant limitations necessitate a careful evaluation of their suitability and a consideration of superior alternatives.
This guide provides an objective comparison of Dihydrorhodamine-based probes with modern alternatives, supported by a summary of their performance characteristics and detailed experimental methodologies.
The Critical Limitations of Dihydrorhodamine Probes
Dihydrorhodamine probes, including DHR 6G, suffer from a notable lack of specificity and an indirect detection mechanism that can lead to misleading results.[1][2] The reaction of these probes with peroxynitrite is complex and does not directly yield the fluorescent product rhodamine. Instead, DHRs are primarily oxidized by secondary radicals such as hydroxyl radicals (•OH), nitrogen dioxide (•NO₂), and carbonate radicals (CO₃•⁻), which are formed during the decomposition of peroxynitrite.[1][3] This indirect pathway makes it challenging to attribute the observed fluorescence solely to the presence of peroxynitrite.
Furthermore, Dihydrorhodamine probes are susceptible to auto-oxidation and can be oxidized by a variety of other reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hypochlorous acid.[4] This promiscuity can result in a significant overestimation of peroxynitrite levels. The oxidation process is also pH-dependent, introducing another potential source of variability in experimental results.
A Comparative Analysis of Peroxynitrite Probes
A new generation of fluorescent probes has been developed to overcome the limitations of Dihydrorhodamine-based sensors. These alternatives offer enhanced specificity, direct reaction mechanisms, and improved photophysical properties suitable for a range of applications, including in vivo imaging. The following table summarizes the key performance characteristics of DHR derivatives and selected alternative probes.
| Probe Class | Example Probe(s) | Detection Mechanism | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Dihydrorhodamines | DHR 6G, DHR 123 | Indirect oxidation by ONOO⁻-derived radicals | ~µM range | High fluorescence quantum yield of the product | Low specificity, indirect detection, susceptible to auto-oxidation, pH-dependent |
| Boronate-Based Probes | Coumarin-7-Boronic Acid (CBA), Peroxynitrite Sensor Green | Direct oxidation of the boronate group by ONOO⁻ | 29.8 nM - 53 nM | High selectivity for ONOO⁻ over other ROS, rapid reaction kinetics | Can also be oxidized by H₂O₂ and HOCl, though at much slower rates |
| C=C Cleavage Probes | Naphthalimide-hemicyanine-based probes | ONOO⁻-mediated cleavage of a C=C double bond | ~µM range | High selectivity due to the specific chemical reaction | May have slower reaction kinetics compared to boronate probes |
| FRET-Based Ratiometric Probes | Cyanine 3 and Cyanine 5-based probes | ONOO⁻-induced change in FRET efficiency | 0.65 nM | Ratiometric detection minimizes interference from environmental factors, provides a built-in self-calibration | Can be complex to synthesize and implement |
| Two-Photon Probes | Naphthalimide-based probes | ONOO⁻-triggered fluorescence enhancement | Varies | Suitable for deep-tissue imaging with reduced phototoxicity and background fluorescence | Requires specialized two-photon microscopy equipment |
| Near-Infrared (NIR) Probes | Water-soluble hemicyanine dyes | ONOO⁻-induced fluorescence "turn-on" | 53 nM | Deep tissue penetration, low background autofluorescence, suitable for in vivo imaging | Quantum yields can sometimes be lower than visible-light probes |
| Genetically Encoded Biosensors | pER-nobs, geNOsnip | ONOO⁻-induced conformational change in a fluorescent protein | Not specified | High specificity, can be targeted to specific subcellular compartments | Requires genetic modification of cells or organisms |
Visualizing the Detection Mechanisms
To better understand the fundamental differences in how these probes detect peroxynitrite, the following diagrams illustrate their reaction pathways.
Caption: Indirect detection of peroxynitrite by this compound.
Caption: Direct detection of peroxynitrite by a boronate-based probe.
Experimental Protocols
The following are generalized protocols for the detection of peroxynitrite in vitro and in a cellular context using fluorescent probes. Researchers should always optimize concentrations and incubation times for their specific experimental system.
In Vitro Peroxynitrite Detection
This protocol is adapted from a generic fluorometric assay.
-
Reagent Preparation:
-
Prepare a stock solution of the peroxynitrite probe (e.g., Peroxynitrite Sensor Green) in high-quality, anhydrous DMSO.
-
Prepare a working solution of the probe by diluting the stock solution in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4). Protect the working solution from light.
-
Prepare peroxynitrite standards of known concentrations immediately before use. Due to the instability of peroxynitrite, it is crucial to determine its concentration spectrophotometrically (at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹).
-
-
Assay Procedure:
-
Pipette 50 µL of the peroxynitrite standards and test samples into the wells of a black 96-well microplate.
-
Add 50 µL of the probe working solution to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 490/530 nm for Peroxynitrite Sensor Green).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (buffer only) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity as a function of peroxynitrite concentration.
-
Determine the peroxynitrite concentration in the test samples from the standard curve.
-
Cellular Peroxynitrite Detection via Fluorescence Microscopy
This protocol outlines a general workflow for imaging peroxynitrite production in cultured cells.
Caption: Experimental workflow for cellular peroxynitrite imaging.
-
Cell Preparation:
-
Seed cells (e.g., RAW 264.7 macrophages) on glass-bottom dishes or coverslips and culture under standard conditions until they reach the desired confluency.
-
-
Induction of Peroxynitrite Production (Optional):
-
To study endogenous peroxynitrite production, cells can be stimulated with agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or a peroxynitrite donor like SIN-1. The choice of stimulus will depend on the biological question being investigated.
-
-
Probe Loading:
-
Prepare a loading solution of the fluorescent probe in a suitable buffer (e.g., serum-free medium or PBS) at the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and replace it with the probe loading solution.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed buffer to remove any excess, unloaded probe.
-
Add fresh buffer or imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
-
Conclusion
While this compound is a readily available and highly fluorescent probe, its inherent limitations, particularly its lack of specificity and indirect detection mechanism, render it a suboptimal choice for the accurate and reliable detection of peroxynitrite. For researchers requiring high-quality, reproducible data, a move towards more specific and direct probes, such as boronate-based sensors or genetically encoded biosensors, is strongly recommended. The selection of the most appropriate probe will depend on the specific experimental context, including whether the detection is in vitro, in cultured cells, or in vivo, and the instrumentation available. By understanding the advantages and disadvantages of each class of probe, researchers can make more informed decisions and generate more reliable data in their investigations of peroxynitrite-mediated biological processes.
References
- 1. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dichlorodihydrofluorescein and dihydrorhodamine 123 are sensitive indicators of peroxynitrite in vitro: implications for intracellular measurement of reactive nitrogen and oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Fluorescent Probes for Intracellular ROS Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Fluorescent probes have become indispensable tools for detecting and quantifying these transient and highly reactive molecules. This guide provides an objective comparison of commonly used fluorescent probes, supported by experimental data, to facilitate the selection of the most appropriate tool for your research needs.
General Principles of Fluorescent ROS Probes
The majority of fluorescent probes for ROS detection are initially non-fluorescent or exhibit low fluorescence. Upon reaction with ROS, they are oxidized into highly fluorescent products. The intensity of the fluorescence signal is proportional to the amount of ROS present, allowing for qualitative and quantitative measurements using techniques such as fluorescence microscopy, flow cytometry, and microplate assays.
Comparison of Common Fluorescent Probes for Intracellular ROS
The selection of a suitable fluorescent probe is contingent on the specific type of ROS being investigated, the subcellular compartment of interest, and the experimental setup. Below is a comparative summary of some of the most widely used probes.
| Probe | Primary Target ROS | Excitation/Emission (nm) | Key Advantages | Limitations |
| CM-H2DCFDA | General ROS (H₂O₂, •OH, ONOO⁻) | ~495 / ~520 | Well-established, widely used for general oxidative stress.[1][2] Improved cellular retention compared to H2DCFDA.[1][2] | Lacks specificity for a particular ROS.[3] Prone to photo-oxidation and can be oxidized by cytochrome c, potentially leading to artifacts. |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | ~535 / ~635 (for 2-hydroxyethidium) | Highly specific for superoxide. Can provide information on both cytosolic and mitochondrial superoxide. | Can be oxidized by other ROS to form ethidium, which has a similar fluorescence spectrum to the superoxide-specific product, requiring careful interpretation or HPLC analysis. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | ~510 / ~580 | Specifically targets mitochondria due to its triphenylphosphonium cation. Allows for the specific measurement of mitochondrial superoxide production. | May not exclusively stain mitochondria in all cell types or conditions. The fluorescence signal can be influenced by changes in mitochondrial membrane potential. |
| CellROX® Probes | Superoxide (O₂•⁻) and Hydroxyl Radicals (•OH) | Varies (e.g., Green: ~485/~520; Orange: ~545/~565; Deep Red: ~640/~665) | Photostable and suitable for use in fixed cells. Available in different colors to minimize spectral overlap. CellROX® Deep Red minimizes cellular autofluorescence. | May not be as specific as DHE or MitoSOX™ for superoxide alone. |
| Amplex® Red | Hydrogen Peroxide (H₂O₂) | ~560 / ~590 | Highly specific and sensitive for H₂O₂. Can be used to measure extracellular H₂O₂ or intracellular H₂O₂ in permeabilized cells. | Requires horseradish peroxidase (HRP) for the reaction, making it unsuitable for measuring intracellular H₂O₂ in intact cells. |
| MitoPY1 | Mitochondrial Hydrogen Peroxide (H₂O₂) | ~503 / ~529 | Specifically targets mitochondria. Highly sensitive to H₂O₂. | Relatively new compared to other probes, with less extensive literature. |
Signaling Pathways and Experimental Workflow
General Mechanism of ROS-Sensing Fluorescent Probes
The fundamental principle behind most fluorescent ROS probes involves a chemical transformation that converts a non-fluorescent molecule into a fluorescent one upon interaction with ROS.
Caption: General mechanism of action for fluorescent ROS probes.
Key Signaling Pathways Involving Intracellular ROS
Reactive oxygen species are not merely byproducts of metabolism but also act as critical signaling molecules in various cellular pathways.
Caption: Major sources and downstream effects of intracellular ROS.
Typical Experimental Workflow for Intracellular ROS Measurement
The following diagram outlines a generalized workflow for measuring intracellular ROS using a fluorescent probe.
Caption: A standard experimental workflow for intracellular ROS detection.
Detailed Experimental Protocols
Protocol 1: General Intracellular ROS Measurement using CM-H2DCFDA
This protocol is adapted for use with a fluorescence microplate reader.
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and culture until they reach the desired confluency.
-
Treatment: Remove the culture medium and treat the cells with the experimental compounds or vehicle control in a suitable buffer (e.g., PBS or HBSS) for the desired duration.
-
Probe Preparation: Prepare a stock solution of CM-H2DCFDA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 2-10 µM in a pre-warmed buffer.
-
Probe Loading: Remove the treatment solution and wash the cells twice with a warm buffer. Add the CM-H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a warm buffer to remove any excess probe.
-
Measurement: Add a warm buffer to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~520 nm. Kinetic readings can be taken to monitor changes in ROS levels over time.
Protocol 2: Mitochondrial Superoxide Measurement using MitoSOX™ Red
This protocol is suitable for fluorescence microscopy.
-
Cell Culture: Grow cells on glass coverslips or in imaging-appropriate dishes.
-
Treatment: Treat cells with experimental compounds as required.
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Dilute the stock solution to a final working concentration of 2.5-5 µM in a warm buffer.
-
Probe Loading: Remove the culture medium, wash the cells with a warm buffer, and then add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with a warm buffer.
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Acquire images using an appropriate filter set for red fluorescence (e.g., TRITC or Texas Red).
Protocol 3: High-Throughput Intracellular ROS Measurement using Dihydroethidium (DHE)
This protocol is adapted for a high-content screening platform.
-
Cell Plating: Plate cells in a multi-well imaging plate.
-
Treatment: Apply experimental compounds to the cells.
-
DHE Staining:
-
Prepare a 10 µM DHE working solution in pre-warmed cell culture medium.
-
Remove the treatment media and wash the cells with PBS.
-
Add 100 µL of the DHE working solution to each well and incubate for 30 minutes at 37°C.
-
-
Washing and Counterstaining:
-
Remove the DHE solution and wash each well three times with PBS.
-
Add PBS containing a nuclear stain (e.g., Hoechst 33342) to each well.
-
-
Image Acquisition and Analysis:
-
Transfer the plate to a high-content screening instrument.
-
Acquire images in the appropriate fluorescence channels.
-
Analyze the images to quantify the fluorescence intensity per cell.
-
Conclusion
The selection of an appropriate fluorescent probe is paramount for the reliable measurement of intracellular ROS. While general ROS indicators like CM-H2DCFDA are useful for assessing overall oxidative stress, more specific probes such as DHE and MitoSOX™ Red are necessary for dissecting the roles of particular ROS and their subcellular sources. Researchers should carefully consider the advantages and limitations of each probe in the context of their specific experimental goals. Furthermore, proper experimental controls, including positive and negative controls, are essential for validating the results obtained with any fluorescent ROS probe.
References
advantages and disadvantages of Dihydrorhodamine 6G in ROS assays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the mechanisms of various diseases. Dihydrorhodamine 6G (DHR 6G) is a widely utilized fluorescent probe for this purpose. This guide provides a comprehensive comparison of DHR 6G with other common ROS probes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.
This compound: Mechanism and Properties
This compound is the reduced, non-fluorescent form of the highly fluorescent dye Rhodamine 6G. Upon entering cells, DHR 6G can be oxidized by various ROS, leading to the formation of Rhodamine 6G, which then localizes in the mitochondria and emits a bright green-orange fluorescence. This change in fluorescence is used to quantify the level of intracellular ROS.
Advantages and Disadvantages of this compound
Advantages:
-
Mitochondrial Localization: The oxidized product, Rhodamine 6G, accumulates in the mitochondria, making DHR 6G useful for investigating mitochondrial ROS production.[1]
-
Longer Wavelength Emission: Rhodamine 6G has excitation and emission maxima at longer wavelengths (approximately 525-530 nm and 548-552 nm, respectively) compared to probes like DCFH-DA. This property is advantageous for multiplexing with other fluorescent probes and for use in cells with high autofluorescence.
-
High Quantum Yield: The fluorescent product, Rhodamine 6G, has a high fluorescence quantum yield (approximately 0.95), contributing to a bright signal.
Disadvantages:
-
Lack of Specificity: A significant drawback of DHR 6G is its non-specific oxidation by a variety of ROS and reactive nitrogen species (RNS). This makes it a general indicator of oxidative stress rather than a probe for a specific ROS.[2] The oxidation mechanism involves a one-electron oxidation to a radical intermediate, which can lead to artifacts.
-
Weaker Fluorescence Intensity: Some studies have reported that DHR 6G exhibits weaker fluorescence intensity compared to other probes like Dihydrorhodamine 123 (DHR 123) for detecting hydrogen peroxide.
-
Potential for Photo-oxidation: Like other dihydrorhodamine derivatives, DHR 6G may be susceptible to photo-oxidation, potentially leading to false-positive results, especially in experiments involving UV irradiation.
-
Lower Sensitivity to Oxidation: Compared to other common ROS probes, DHR 6G has a higher threshold oxidation potential, indicating a lower sensitivity to oxidation. One study determined the order of sensitivity to oxidation as follows: 2',7'-dichlorodihydrofluorescein (DCFH) > dihydroethidium (DHE) > dihydrorhodamine 123 (DHR 123) > this compound (DHR 6G).[3]
Comparison with Alternative ROS Probes
The selection of an appropriate ROS probe depends on the specific research question, the type of ROS being investigated, and the cellular compartment of interest. The following table provides a comparison of DHR 6G with other commonly used ROS detection probes.
| Feature | This compound (DHR 6G) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) | CellROX® Probes (e.g., Green, Deep Red) | MitoSOX™ Red |
| Target ROS | General ROS (e.g., superoxide) | General ROS (e.g., H₂O₂, •OH, ONOO⁻) | General ROS (CellROX Green is sensitive to •OH and O₂⁻)[1] | Mitochondrial Superoxide (O₂⁻)[4] |
| Subcellular Localization | Mitochondria (oxidized form) | Cytosol | Nucleus and Mitochondria (Green); Cytoplasm (Deep Red) | Mitochondria |
| Excitation Max (nm) | ~525-530 (Rhodamine 6G) | ~495 (DCF) | ~485 (Green); ~644 (Deep Red) | ~510 (can also be excited at 396 for more selective detection) |
| Emission Max (nm) | ~548-552 (Rhodamine 6G) | ~529 (DCF) | ~520 (Green); ~665 (Deep Red) | ~580 |
| Quantum Yield (Φ) | ~0.95 (Rhodamine 6G) | Not widely reported | Not specified | Not specified |
| Photostability | Moderate | Low | High (CellROX reagents are noted for their photostability) | Moderate |
| Fixable | No | No | Yes (CellROX Green and Deep Red signals are retained after formaldehyde fixation) | No |
Experimental Protocols
Below are detailed methodologies for performing ROS assays using this compound and a common alternative, MitoSOX™ Red.
This compound ROS Assay Protocol (Adapted for Cultured Cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (DHR 6G) stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells
-
Positive control (e.g., Antimycin A, H₂O₂)
-
Negative control (untreated cells)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable culture vessel) at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Preparation of DHR 6G Working Solution: On the day of the experiment, dilute the DHR 6G stock solution in pre-warmed HBSS to a final working concentration (typically 1-10 µM). Protect the solution from light.
-
Cell Treatment: Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Probe Loading: Add the DHR 6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of ROS (Optional): If using a positive control or experimental treatment to induce ROS, it can be added during or after the probe loading step, depending on the experimental design.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~525 nm and an emission wavelength of ~550 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for Rhodamine 6G.
-
-
Data Analysis: Subtract the background fluorescence from unstained cells. The increase in fluorescence intensity in treated cells compared to control cells is indicative of ROS production.
MitoSOX™ Red Mitochondrial Superoxide Assay Protocol
This protocol is for the specific detection of superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cultured cells
-
Positive control (e.g., Antimycin A)
-
Negative control (untreated cells)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere.
-
Preparation of MitoSOX™ Red Working Solution: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
Cell Staining: Remove the culture medium and wash the cells with pre-warmed HBSS. Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with pre-warmed HBSS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with an excitation of ~510 nm and emission detection at ~580 nm. For more selective detection of mitochondrial superoxide, an excitation of ~396 nm can be used.
-
Flow Cytometry: After staining, detach the cells (if adherent), resuspend in HBSS, and analyze using a flow cytometer with appropriate laser and emission filters.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the mechanism of DHR 6G and a typical experimental workflow for a ROS assay.
Caption: Mechanism of this compound for ROS detection.
Caption: General experimental workflow for a cell-based ROS assay.
Conclusion
This compound is a valuable tool for detecting general ROS, particularly within the mitochondria. Its long-wavelength emission is a key advantage in multicolor imaging experiments. However, researchers must be aware of its limitations, primarily its lack of specificity for a single ROS and its lower sensitivity to oxidation compared to other probes. For studies requiring the specific detection of mitochondrial superoxide, probes like MitoSOX™ Red are a more suitable choice. When general oxidative stress is the focus, and photostability and the ability to fix cells are important, CellROX® reagents offer significant advantages. Careful consideration of the experimental goals and the properties of each probe is essential for obtaining accurate and reliable results in ROS research.
References
- 1. Single-cell, real-time detection of oxidative stress induced in Escherichia coli by the antimicrobial peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of activatable reactive oxygen species probes by fluorescence spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Dihydrorhodamine 6G
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The effective management and disposal of chemical waste, such as the fluorescent probe dihydrorhodamine 6G (DHR 6G), is a critical component of this responsibility. As the reduced and non-fluorescent precursor to the hazardous dye Rhodamine 6G, DHR 6G and its waste require specialized handling and disposal to mitigate risks.[1]
This guide provides a comprehensive operational and disposal plan for this compound, aligning with general best practices for hazardous laboratory chemical waste management. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedure involving this compound, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS). In the absence of a specific SDS for DHR 6G, the safety data for Rhodamine 6G should be referenced as a precautionary measure, given that DHR 6G readily oxidizes to Rhodamine 6G.[1][2]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:
-
Gloves: Chemically resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Hazard Identification and Data Summary
Rhodamine dyes are classified as hazardous chemicals. Rhodamine 6G is known to be harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects. Given that this compound converts to Rhodamine 6G, it should be handled with the same level of caution.
| Property | Data for Rhodamine 6G (as a proxy for this compound) |
| Acute Oral Toxicity (LD50) | 400 mg/kg [Rat] |
| Hazards | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of all waste materials containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, flasks), solutions, and spill cleanup materials.
Step 1: Waste Identification and Segregation
-
All waste materials that have come into contact with this compound must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or emit flammable or poisonous gases. It is often recommended to segregate halogenated and non-halogenated solvent wastes.
Step 2: Waste Collection and Containment
-
Use a designated, chemically resistant, and leak-proof container for all this compound waste. Plastic containers are often preferred.
-
If possible, use the original container for unused or expired product.
-
Ensure the container has a secure screw cap and is kept closed at all times except when adding waste.
-
Do not fill containers beyond the neck or leave less than one inch of headroom to allow for expansion.
Step 3: Labeling of Waste Containers
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Include any other information required by your institution's EHS department, such as the date the waste was first added to the container and the specific hazards (e.g., "Toxic").
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated and secure hazardous waste "Satellite Accumulation Area" (SAA).
-
This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.
-
Store the container away from incompatible materials. For example, acids and bases should be stored separately.
Step 5: Arranging for Final Disposal
-
Do not dispose of this compound waste down the sink or in the regular trash. This is crucial to prevent environmental contamination, as rhodamine dyes are particularly toxic to aquatic life.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will arrange for disposal through a licensed professional disposal service or a designated waste treatment facility.
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can minimize risks to themselves and the environment, ensuring that the valuable work conducted in the laboratory does not come at the cost of safety or ecological health.
References
Safeguarding Your Research: Personal Protective Equipment for Dihydrorhodamine 6G
Essential guidance for the safe handling and disposal of Dihydrorhodamine 6G, ensuring the protection of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Rhodamine 6G.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles or glasses with side shields, and a face shield. | Provides protection against splashes and dust.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1][2] |
| Body | Laboratory coat or appropriate protective clothing. | Protects against contamination of personal clothing.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated or ventilation is inadequate. | To prevent inhalation of dust particles. |
Operational Plan: Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep the compound away from incompatible substances such as strong oxidizing agents.
-
For stock solutions, store at -20°C for up to one month or at -80°C for up to six months. Aliquot the solution to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes) as hazardous chemical waste.
-
Containers: Empty containers may retain product residue and should be disposed of according to institutional and local regulations. Do not reuse empty containers.
-
Professional Disposal: All waste materials, including unused product and contaminated items, must be disposed of through an approved and licensed professional waste disposal service. Rhodamines are toxic to aquatic life and should not be released into the environment.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram outlines the safe handling workflow for this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
